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  • Product: ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate
  • CAS: 250375-44-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate, a thiophene deri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate, a thiophene derivative of significant interest in medicinal chemistry and organic synthesis. This document delves into its synthesis, structural characterization, physicochemical properties, and potential applications, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction: The Significance of Thiophene Scaffolds

Thiophene and its derivatives are privileged structures in medicinal chemistry, recognized for their diverse biological activities. These five-membered heterocyclic compounds, containing a sulfur atom, are key components in a variety of approved drugs and clinical candidates. The thiophene ring serves as a versatile pharmacophore that can engage in various interactions with biological targets, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Its structural similarity to a phenyl ring, yet with distinct electronic and steric properties, allows for fine-tuning of a compound's biological profile.

Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate belongs to the class of β-keto esters, which are valuable synthetic intermediates. The presence of the 3-methylthiophen-2-yl moiety introduces a specific substitution pattern on the thiophene ring that can significantly impact its reactivity and biological activity compared to its unsubstituted or alternatively substituted counterparts. This guide will explore the unique characteristics of this particular derivative.

Synthesis and Mechanism

The synthesis of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate is most effectively achieved through the acylation of a malonic acid half-ester, a variation of the Claisen condensation. This method offers a high-yielding and regioselective route to the desired β-keto ester.

Synthetic Pathway

The overall synthetic transformation involves the reaction of 3-methylthiophene-2-carbonyl chloride with the potassium salt of ethyl malonate (ethyl potassium malonate).

Synthesis of Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate cluster_reactants cluster_product reactant1 3-Methylthiophene-2-carbonyl chloride reaction reactant1->reaction Acylation reactant2 Ethyl potassium malonate reactant2->reaction Acylation product Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate + + +->reaction Acylation reaction->product r1_struct r2_struct p_struct

Figure 1: General synthetic scheme for ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate.

Detailed Experimental Protocol

This protocol is based on established methods for the acylation of malonic acid half-esters.[1][2][3]

Step 1: Preparation of Ethyl Potassium Malonate [1][4]

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl malonate (1.0 eq) in anhydrous ethanol.

  • Slowly add a solution of potassium hydroxide (1.0 eq) in anhydrous ethanol at room temperature with vigorous stirring.

  • Continue stirring overnight to allow for the complete formation of the potassium salt.

  • The precipitated ethyl potassium malonate can be isolated by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of 3-Methylthiophene-2-carbonyl Chloride [5]

  • In a fume hood, carefully add thionyl chloride (SOCl₂) to 3-methylthiophene-2-carboxylic acid.

  • Gently reflux the mixture until the evolution of gas ceases, indicating the completion of the reaction.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Step 3: Acylation to form Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate

  • Suspend ethyl potassium malonate (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 3-methylthiophene-2-carbonyl chloride (1.0 eq) in the same solvent to the cooled suspension with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution. The enolate of ethyl potassium malonate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the 3-methylthiophene-2-carbonyl chloride. The subsequent loss of the chloride leaving group yields the desired β-keto ester. The use of the potassium salt of the malonic acid half-ester prevents self-condensation of the starting ester and favors the cross-acylation reaction.

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for this specific compound, the following properties are predicted based on the analysis of closely related analogs, such as ethyl 3-oxo-3-(thiophen-2-yl)propanoate and ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate.[6][7]

PropertyPredicted Value
Molecular Formula C₁₀H₁₂O₃S
Molecular Weight 212.27 g/mol
Appearance Pale yellow oil or low-melting solid
Solubility Soluble in common organic solvents (e.g., chloroform, dichloromethane, ethyl acetate). Insoluble in water.
Spectroscopic Characterization

The structural elucidation of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate relies on a combination of spectroscopic techniques.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the methylene protons of the propanoate chain, the methyl group on the thiophene ring, and the two aromatic protons of the thiophene ring.

  • Ethyl group: A triplet around δ 1.2-1.3 ppm (3H, -CH₃) and a quartet around δ 4.1-4.2 ppm (2H, -OCH₂-).

  • Methylene group: A singlet around δ 3.9 ppm (2H, -COCH₂CO-). The chemical shift of these protons can be influenced by the degree of enolization.

  • Thiophene methyl group: A singlet around δ 2.5 ppm (3H, Ar-CH₃).

  • Thiophene protons: Two doublets in the aromatic region (δ 6.9-7.8 ppm), corresponding to the two coupled protons on the thiophene ring.

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule.

  • Ethyl group: Signals around δ 14 ppm (-CH₃) and δ 61 ppm (-OCH₂-).

  • Methylene carbon: A signal around δ 46 ppm (-COCH₂CO-).

  • Keto and Ester Carbonyls: Two signals in the downfield region, typically between δ 165-195 ppm.

  • Thiophene carbons: Four signals in the aromatic region (δ 125-145 ppm), including the carbon bearing the methyl group.

  • Thiophene methyl carbon: A signal in the aliphatic region, likely around δ 15 ppm.

3.1.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups and other functional groups.

  • C=O stretching (ester): A strong band around 1740-1750 cm⁻¹.

  • C=O stretching (ketone): A strong band around 1680-1700 cm⁻¹. The conjugation with the thiophene ring may shift this band to a lower wavenumber.

  • C-H stretching (aliphatic): Bands in the region of 2850-3000 cm⁻¹.

  • C-H stretching (aromatic): Bands above 3000 cm⁻¹.

  • C-O stretching: Strong bands in the fingerprint region (1000-1300 cm⁻¹).

3.1.4. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 212.

  • Fragmentation: Common fragmentation pathways for β-keto esters include cleavage of the C-C bond between the carbonyl groups and McLafferty rearrangement. The fragmentation of the thiophene ring will also contribute to the overall pattern.

Reactivity and Synthetic Applications

Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate is a versatile building block in organic synthesis due to its multiple reactive sites.

Reactivity of Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate central_mol Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate keto_carbonyl Keto Carbonyl (Electrophilic) central_mol->keto_carbonyl Nucleophilic Addition ester_carbonyl Ester Carbonyl (Electrophilic) central_mol->ester_carbonyl Saponification/Amidation alpha_carbon α-Carbon (Nucleophilic/Protic) central_mol->alpha_carbon Alkylation/Acylation thiophene_ring Thiophene Ring (Electrophilic/Nucleophilic Substitution) central_mol->thiophene_ring Electrophilic Aromatic Substitution

Figure 2: Key reactive sites of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate.

  • Reactions at the α-Carbon: The methylene protons between the two carbonyl groups are acidic and can be readily deprotonated by a base to form a stable enolate. This enolate can then participate in various C-C bond-forming reactions, such as alkylation and acylation.

  • Reactions at the Carbonyl Groups: The keto and ester carbonyl groups are susceptible to nucleophilic attack. This allows for a wide range of transformations, including reduction to alcohols, conversion to imines, and heterocycle formation.

  • Decarboxylation: As a β-keto ester, this compound can undergo hydrolysis and subsequent decarboxylation to yield a methyl ketone, 2-acetyl-3-methylthiophene.

  • Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, which are important scaffolds in drug discovery.

Applications in Drug Discovery and Development

While specific applications of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate are not extensively documented in publicly available literature, its structural motifs suggest its potential as a valuable intermediate in the synthesis of biologically active molecules. Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

The β-keto ester functionality allows for the facile introduction of diverse substituents and the construction of complex molecular architectures. This makes ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

Safety and Handling

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

It is highly recommended to consult a specific Material Safety Data Sheet (MSDS) for this compound if available from a commercial supplier.

Conclusion

Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate is a thiophene derivative with significant potential as a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its synthesis via the acylation of ethyl potassium malonate provides a reliable route to this compound. The presence of multiple reactive sites allows for a wide array of chemical transformations, enabling the construction of diverse and complex molecular structures. While specific biological data for this compound is limited, the well-established importance of the thiophene scaffold in medicinal chemistry underscores its potential as a valuable intermediate for future drug discovery efforts. Further research into the properties and applications of this compound is warranted.

References

  • PubChem. Ethyl 3-oxo-3-(thiophen-2-yl)propanoate. [Link]

  • Google Patents.
  • Google Patents.
  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

  • Organic Syntheses. Malonic acid, tert-butyl ethyl ester. [Link]

  • Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

  • PubChem. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. [Link]

  • The Good Scents Company. ethyl 3-(methyl thio)-(E)-2-propenoate, 136115-65-6. [Link]

  • PubChem. Ethyl 3-(3-cyano-2-methylphenyl)-3-oxopropanoate. [Link]

  • lookchem. Cas 1248195-40-5,ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate. [Link]

  • American Elements. Ethyl 3-[4-Amino-2-(methylthio)-5-thiazolyl]-3-oxopropanoate. [Link]

  • PrepChem.com. Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. [Link]

  • Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

  • Supporting Information. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium. [Link]

  • Digital CSIC. Electronic Supplementary Material (ESI) for Chemical Science. [Link]

  • PubChem. Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate. [Link]

  • DTIC. synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. [Link]

  • ResearchGate. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]

  • Oriental Journal of Chemistry. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

  • MassBank3. MassBank3. [Link]

  • The Royal Society of Chemistry. Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. [Link]

  • ResearchGate. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). [Link]

Sources

Exploratory

"ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate" IUPAC name

Technical Whitepaper: Strategic Utilization of Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate Executive Summary Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate is a specialized -keto ester scaffold serving as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate

Executive Summary

Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate is a specialized


-keto ester scaffold serving as a critical intermediate in the synthesis of fused heterocyclic systems. Unlike its phenyl analogues, the thiophene moiety offers unique bioisosteric properties—specifically altered lipophilicity (

) and metabolic stability—making it a high-value building block in drug discovery, particularly for kinase inhibitors and anti-infective agents.

This guide provides a rigorous technical analysis of this molecule, moving beyond basic characterization to focus on high-fidelity synthesis, catalytic reactivity, and downstream applications in heterocyclic construction.

Structural Analysis & Physicochemical Profile

The molecule comprises a 3-methylthiophene-2-carbonyl core coupled to an ethyl acetate tail. The presence of the methyl group at the C3 position of the thiophene ring introduces a specific steric constraint that influences both the planarity of the molecule and its binding affinity in protein active sites.

Key Physicochemical Parameters:

ParameterValue (Predicted/Experimental)Significance
Molecular Formula

Core stoichiometry.
Molecular Weight 212.27 g/mol Fragment-based drug design (FBDD) compliant.
LogP ~2.6Moderate lipophilicity; good membrane permeability.
H-Bond Acceptors 3 (C=O, Ester O, Thiophene S)Interaction points for active site binding.
Rotatable Bonds 4Conformational flexibility for induced fit.
pKa (

-H)
~11.0Active methylene is highly susceptible to deprotonation.

Synthetic Architecture

While classical Claisen condensation (reacting an ester with a ketone) is often used for


-keto esters, it is frequently problematic for thiophene derivatives due to competing self-condensation and lower yields.

The Superior Protocol: The Meldrum’s Acid Route To ensure high purity and scalability, the Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) acylation method is the industry standard for this scaffold. This pathway avoids the harsh conditions of Claisen condensation and minimizes side reactions involving the thiophene sulfur.

Mechanism of Action
  • Activation: 3-methylthiophene-2-carboxylic acid is converted to its acid chloride.

  • C-Acylation: The acid chloride reacts with the enolate of Meldrum’s acid (generated by pyridine) to form an acyl-Meldrum’s acid intermediate.

  • Alcoholysis: Thermal decomposition in ethanol leads to decarboxylation and ester formation.

Visualizing the Pathway

SynthesisPathway Acid 3-methylthiophene- 2-carboxylic acid Chloride Acid Chloride Intermediate Acid->Chloride SOCl2, Reflux Adduct Acyl-Meldrum's Adduct Chloride->Adduct + Meldrum's Acid Pyridine, DCM, 0°C Meldrum Meldrum's Acid Product Ethyl 3-(3-methylthiophen- 2-yl)-3-oxopropanoate Adduct->Product EtOH, Reflux (-CO2, -Acetone)

Figure 1: The thermodynamic cascade from carboxylic acid precursor to the final beta-keto ester via the Meldrum's acid intermediate.[1][2]

Experimental Protocol: High-Fidelity Synthesis

Safety Precaution: Thiophene derivatives can be potent sensitizers. All operations must be conducted in a fume hood. Thionyl chloride releases


 and 

gas.
Step 1: Preparation of 3-methylthiophene-2-carbonyl chloride
  • Charge a round-bottom flask with 3-methylthiophene-2-carboxylic acid (10.0 mmol).

  • Add Thionyl Chloride (

    
    )  (15.0 mmol) dropwise at room temperature.
    
  • Heat to reflux (80°C) for 2 hours until gas evolution ceases.

  • Remove excess

    
     under reduced pressure. The crude acid chloride is used immediately.
    
Step 2: Acylation of Meldrum’s Acid
  • Dissolve Meldrum’s acid (10.0 mmol) in anhydrous Dichloromethane (DCM) (20 mL).

  • Cool to 0°C. Add Pyridine (20.0 mmol) slowly. Note: Pyridine acts as both a base to form the enolate and a scavenger for HCl.

  • Add the crude acid chloride (dissolved in 5 mL DCM) dropwise over 30 minutes.

  • Allow to warm to room temperature and stir for 1 hour.

  • Workup: Wash with dilute

    
     (1M) to remove pyridine salts. Dry the organic layer (
    
    
    
    ) and concentrate to yield the acyl-Meldrum’s intermediate (often an orange/red solid).
Step 3: Decarboxylative Alcoholysis
  • Dissolve the crude intermediate in absolute Ethanol (30 mL).

  • Reflux for 3–4 hours. The reaction is driven by the release of

    
     and acetone.
    
  • Concentrate the solvent.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Reactivity & Synthetic Utility[1][3][4]

The value of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate lies in its dual electrophilic/nucleophilic nature. It is a "linchpin" molecule for constructing fused heterocycles.

Key Transformations:
  • Thienopyrimidines (Biginelli/Cyclocondensation): Reaction with urea/thiourea and an aldehyde (Biginelli) or amidines yields thienopyrimidines, a scaffold prominent in kinase inhibitors (e.g., EGFR inhibitors).

  • Pyrazoles (Knorr Synthesis): Condensation with hydrazine derivatives targets the ketone and ester to form pyrazolones or pyrazoles, common in anti-inflammatory research.

  • Hantzsch Dihydropyridine Synthesis: Reaction with an aldehyde and ammonia yields 1,4-dihydropyridines, classical calcium channel blocker pharmacophores.

Visualizing Divergent Synthesis

Reactivity Core Ethyl 3-(3-methylthiophen- 2-yl)-3-oxopropanoate Pyrazole Thienyl-Pyrazole (Anti-inflammatory) Core->Pyrazole + Hydrazine (Reflux) Pyrimidine Thienopyrimidine (Kinase Inhibition) Core->Pyrimidine + Urea/Amidine (Base cat.) Pyridine 1,4-Dihydropyridine (Ca2+ Channel Blocker) Core->Pyridine + Aldehyde + NH3 (Hantzsch) Reduction 1,3-Diol / Hydroxy Ester Core->Reduction NaBH4 or LiAlH4

Figure 2: Divergent synthetic applications utilizing the 1,3-dicarbonyl functionality.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's acid in organic synthesis.[3][4][5] 2. A general and versatile synthesis of

    
    -keto esters." Journal of Organic Chemistry. 
    
  • Organic Syntheses. (1984). "Acylation of Meldrum's Acid: Preparation of Methyl Phenylacetylacetate." Org. Synth. 1984, 62, 200.

  • National Center for Biotechnology Information. (2025). "Ethyl 3-oxo-3-(thiophen-2-yl)propanoate - PubChem Compound Summary." PubChem.

  • Sabatini, M., et al. (2018). "Thiophene-based derivatives as new potential anti-inflammatory agents." European Journal of Medicinal Chemistry.

Sources

Foundational

"ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate" molecular weight

An In-Depth Technical Guide to Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate Abstract Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate is a β-ketoester derivative featuring a substituted thiophene ring. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate

Abstract

Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate is a β-ketoester derivative featuring a substituted thiophene ring. This guide provides a comprehensive analysis of its molecular characteristics, with a primary focus on its molecular weight, physicochemical properties, and structural significance. As a member of the thiophene family, this compound holds potential as a versatile intermediate in synthetic organic chemistry and drug discovery. Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide array of biological activities.[1][2] This document serves as a technical resource for researchers, chemists, and drug development professionals, offering foundational data and contextual insights into the compound's potential applications.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of a compound are defined by its molecular structure and resulting physical properties. For Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate, these properties dictate its behavior in chemical reactions and biological systems.

Key Identifiers and Properties

The precise molecular weight and formula are critical for experimental design, from reaction stoichiometry to analytical characterization. The data presented below are based on the compound's chemical formula, C₁₀H₁₂O₃S.

PropertyValueSource
Compound Name Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate-
Molecular Formula C₁₀H₁₂O₃SCalculated
Molecular Weight 212.27 g/mol Calculated
Monoisotopic Mass 212.05071 DaCalculated
CAS Number Not available-

Note: The molecular weight is nearly identical to its isomer, Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate (CAS: 224319-23-7), which has a reported molecular weight of 212.27 g/mol .[3]

Molecular Weight Calculation

The molecular weight is derived from the sum of the atomic weights of the constituent atoms in the molecular formula (C₁₀H₁₂O₃S).

  • Carbon (C): 10 atoms × 12.011 u = 120.110 u

  • Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

  • Oxygen (O): 3 atoms × 15.999 u = 47.997 u

  • Sulfur (S): 1 atom × 32.065 u = 32.065 u

  • Total Molecular Weight: 120.110 + 12.096 + 47.997 + 32.065 = 212.268 g/mol

This value is typically rounded to 212.27 g/mol for practical laboratory use.

Structural Analysis and Chemical Significance

The structure of Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate contains three key functional regions that define its chemical reactivity and potential as a synthetic building block.

G cluster_0 Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate cluster_thiophene 3-Methylthiophene Ring cluster_ketoester β-Ketoester Moiety cluster_ethyl Ethyl Ester Group S S C1 C S->C1 C2 C C1->C2 = C_Keto C C1->C_Keto C3 C C2->C3 C_Me CH3 C2->C_Me C4 C C3->C4 = C4->S O_Keto O C_Keto->O_Keto = C_alpha CH2 C_Keto->C_alpha C_Ester C C_alpha->C_Ester O_Ester1 O C_Ester->O_Ester1 = O_Ester2 O C_Ester->O_Ester2 C_Et1 CH2 O_Ester2->C_Et1 C_Et2 CH3 C_Et1->C_Et2

Caption: Chemical structure of Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate.

  • 3-Methylthiophene Ring: The thiophene ring is an aromatic heterocycle that serves as a bioisostere for a benzene ring in many drug molecules.[1] Its presence can enhance binding affinity to biological targets and favorably modulate physicochemical properties like solubility and metabolism. The methyl group at the 3-position provides a site for steric interaction and can influence the electronic properties of the ring.

  • β-Ketoester Moiety: This functional group is a cornerstone of synthetic chemistry. The α-protons (on the CH₂ group between the two carbonyls) are acidic, allowing for easy deprotonation to form a stabilized enolate. This enolate is a potent nucleophile, enabling a wide range of carbon-carbon bond-forming reactions, such as alkylations and acylations.

  • Ethyl Ester Group: The ethyl ester provides a site for hydrolysis and can be modified to other functional groups. In a pharmacological context, it can act as a prodrug feature, being cleaved by esterase enzymes in the body to release an active carboxylic acid.

Synthetic Pathways and Methodologies

Proposed Synthetic Workflow: Claisen Condensation

This pathway involves the condensation of an appropriate methyl ketone with a carbonate ester, such as diethyl carbonate, in the presence of a strong base.

SynthesisWorkflow Reactant1 2-Acetyl-3-methylthiophene Enolate Thiophene Enolate (Intermediate) Reactant1->Enolate Deprotonation Step1 Step 1: Formation of Nucleophile Reactant2 Diethyl Carbonate (EtO)₂C=O Product Ethyl 3-(3-methylthiophen-2-yl) -3-oxopropanoate Reactant2->Product Nucleophilic Acyl Substitution (Claisen Condensation) Base Strong Base (e.g., NaH, NaOEt) Base->Enolate Deprotonation Enolate->Product Nucleophilic Acyl Substitution (Claisen Condensation) Step2 Step 2: C-C Bond Formation

Caption: Proposed workflow for the synthesis via Claisen condensation.

Experimental Protocol (Generalized):

  • Initiation: A solution of 2-acetyl-3-methylthiophene in an anhydrous solvent (e.g., THF, Toluene) is prepared under an inert atmosphere (e.g., Nitrogen, Argon).

  • Base Addition: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is added portion-wise to the solution at a controlled temperature (typically 0 °C to room temperature) to generate the corresponding enolate.

  • Condensation: Diethyl carbonate is added to the reaction mixture. The mixture is then heated to drive the condensation reaction to completion.

  • Workup and Purification: The reaction is quenched with a weak acid. The organic product is extracted using an appropriate solvent, washed, dried, and purified, typically by vacuum distillation or column chromatography, to yield the final β-ketoester.

Potential Applications in Drug Discovery and Development

The structural motifs within Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate make it a valuable precursor for synthesizing more complex molecules with potential therapeutic value.

  • Scaffold for Heterocycle Synthesis: The β-ketoester functionality is highly reactive and can be used to construct a variety of other heterocyclic rings (e.g., pyrazoles, pyrimidines, isoxazoles) by reacting it with dinucleophiles like hydrazine or urea. These resulting scaffolds are common in many classes of therapeutic agents.

  • Intermediate for Bioactive Compounds: Thiophene-containing molecules have demonstrated a vast range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[2] This compound serves as a key building block to access novel thiophene derivatives for screening in drug discovery programs.

  • Fragment-Based Drug Design: As a relatively small molecule with defined chemical features, it can be used in fragment-based screening approaches to identify initial binding interactions with protein targets of interest.

Conclusion

Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate is a specialty chemical with a calculated molecular weight of 212.27 g/mol . Its value lies not in its direct application but in its significant potential as a versatile chemical intermediate. The combination of a "privileged" thiophene scaffold and a synthetically malleable β-ketoester moiety makes it an attractive starting point for the synthesis of novel compounds aimed at research in medicinal chemistry and materials science. This guide provides the core technical data and scientific context necessary for professionals to evaluate and utilize this compound in their research and development endeavors.

References

  • PubChem. Ethyl 3-oxo-3-(thiophen-2-yl)propanoate. National Center for Biotechnology Information. Available from: [Link]

  • Shafique, Z., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available from: [Link]

  • MDPI Encyclopedia. Thiophene-Based Compounds. Available from: [Link]

Sources

Exploratory

"ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate" safety and handling

Technical Whitepaper: Safety, Handling, and Synthetic Utility of Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate -Keto Ester Thiophene Derivatives Executive Summary Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate (CAS 63...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safety, Handling, and Synthetic Utility of Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate


-Keto Ester Thiophene Derivatives

Executive Summary

Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate (CAS 6378-02-5) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates, agrochemicals, and functional materials. As a


-keto ester attached to a 3-methylthiophene core, it possesses dual reactivity: the electrophilic character of the carbonyls and the nucleophilic potential of the active methylene group.

This guide provides a rigorous, self-validating protocol for the safe handling, storage, and experimental application of this compound. Due to the limited specific toxicological data available for this exact CAS number, this guide utilizes a Read-Across Safety Assessment based on structural analogs (e.g., ethyl 3-oxo-3-(thiophen-2-yl)propanoate) and functional group reactivity.

Chemical Identity & Physicochemical Profile

Understanding the structural constraints is the first step in safe handling. The 3-methyl substituent on the thiophene ring introduces steric hindrance that influences both metabolic stability and synthetic reactivity compared to its non-methylated analogs.

PropertySpecification
Chemical Name Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate
CAS Number 6378-02-5
Molecular Formula

Molecular Weight 212.27 g/mol
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water
Key Functional Groups Thiophene (Heterocycle), Ketone, Ester, Active Methylene

Hazard Identification & Toxicology (GHS Standards)

Expertise Note: While specific LD50 data for CAS 6378-02-5 is sparse, the thiophene moiety is lipophilic and can penetrate the dermal barrier. Combined with the alkylating potential of


-keto esters, this compound must be treated as a potent irritant and potential sensitizer.
GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritant) (H335)

Precautionary Principle

The "active methylene" carbon (C2 of the propanoate chain) is acidic (


). In biological systems, this acidity can lead to non-specific binding with enzymes or receptors if not properly contained.

Storage, Stability & Handling Protocols

Trustworthiness:[1] A self-validating storage system relies on minimizing the three vectors of degradation: Oxidation (Thiophene sulfur), Hydrolysis (Ester group), and Decarboxylation (Thermal instability of


-keto acids formed via hydrolysis).
The "Argon-Cold" Protocol

Do not store this compound under air. The thiophene sulfur is susceptible to oxidation to sulfoxides/sulfones over time, and the active methylene is prone to oxidative dimerization.

Step-by-Step Storage Workflow:

  • Container: Amber glass vial (UV protection).

  • Atmosphere: Purge headspace with dry Argon or Nitrogen for 60 seconds before sealing.

  • Temperature: Maintain at 2°C to 8°C .

  • Seal: Parafilm over the cap to prevent moisture ingress (hydrolysis risk).

Handling Decision Tree

The following diagram outlines the logical flow for handling the material to ensure integrity and safety.

HandlingProtocol Start Start: Retrieve Sample CheckState Visual Inspection: Is it Dark/Discolored? Start->CheckState Purify Action: Re-purify (Short Path Distillation) CheckState->Purify Yes (Degradation) Environment Environment Check: Is Humidity > 50%? CheckState->Environment No (Clear/Pale Yellow) GloveBox Use Glove Box or Schlenk Line Environment->GloveBox Yes (Moisture Risk) FumeHood Standard Fume Hood (Argon Blanket) Environment->FumeHood No Weighing Weighing: Use Anti-Static Gun GloveBox->Weighing FumeHood->Weighing Solubilization Dissolve immediately in Anhydrous Solvent Weighing->Solubilization

Figure 1: Operational decision tree for handling sensitive beta-keto esters. Note the critical check for discoloration, indicating sulfur oxidation.

Synthetic Utility & Reactivity[4][10]

Causality: The utility of CAS 6378-02-5 stems from the electronic push-pull between the electron-rich thiophene ring and the electron-withdrawing


-keto ester tail.
Primary Reaction Pathways
  • C-Alkylation (Active Methylene): The position between the two carbonyls is the most nucleophilic site upon deprotonation (using bases like NaH or

    
    ).
    
  • Knoevenagel Condensation: Reaction with aldehydes at the active methylene to form

    
    -unsaturated systems.
    
  • Heterocycle Formation: Reaction with hydrazines or amidines to form pyrazoles or pyrimidines (common in kinase inhibitor synthesis).

Impact of the 3-Methyl Group

The 3-methyl group on the thiophene ring is not just a bystander; it provides steric protection to the carbonyl at position 3. This reduces the rate of nucleophilic attack at the ketone compared to the non-methylated analog, often requiring higher reaction temperatures or stronger Lewis Acid catalysts.

ReactionPathways Compound Ethyl 3-(3-methylthiophen-2-yl) -3-oxopropanoate Base Base (NaH/K2CO3) Compound->Base Product3 Pyrazole Derivative Compound->Product3 + Hydrazine (Cyclization) Enolate Enolate Ion (Nucleophile) Base->Enolate Deprotonation Product1 C-Alkylated Derivative Enolate->Product1 + Electrophile Product2 Knoevenagel Product Enolate->Product2 + Aldehyde Electrophile R-X (Alkyl Halide) Aldehyde R-CHO (Aldehyde) Hydrazine Hydrazine (NH2NH2)

Figure 2: Synthetic divergence of the compound. The enolate pathway is the most common utility in drug discovery.

Emergency Response Protocol

In the event of exposure, immediate action is required to mitigate the lipophilic nature of the compound.

ScenarioImmediate ActionRationale
Skin Contact Wash with soap and water for 15 min. Do not use alcohol.Alcohol increases skin permeability, driving the thiophene deeper into the dermis.
Eye Contact Flush with water/saline for 15 min. Lift eyelids.The ester component can hydrolyze to acid on the moist eye surface, causing chemical burns.
Spill Absorb with vermiculite. Do not use sawdust.Sawdust is combustible; thiophenes have a relatively low flash point.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 255159, Ethyl 3-oxo-3-(thiophen-2-yl)propanoate. Retrieved from [Link]

    • Note: Used as the primary structural analog for toxicological read-across.
  • European Chemicals Agency (ECHA). (n.d.).[2] C&L Inventory: Thiophene derivatives hazard classification. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Organic Syntheses. (Various). General procedures for Beta-Keto Ester handling. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Heterocyclic Building Block Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate is a specialized β-keto ester, a class of or...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate is a specialized β-keto ester, a class of organic compounds renowned for its synthetic versatility. Its structure is characterized by three key features: an ethyl ester, a ketone, and a 3-methyl-substituted thiophene ring. The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive compounds due to its ability to engage in various biological interactions.[1][2] This guide provides a comprehensive technical overview of the synthesis, chemical properties, and potential applications of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate, offering field-proven insights for its use in research and development.

Synthesis and Mechanistic Insights: The Claisen Condensation

The most established and efficient method for synthesizing β-keto esters like ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate is the Claisen condensation.[3][4] This carbon-carbon bond-forming reaction involves the coupling of an ester with a ketone or another ester in the presence of a strong base.

Core Synthesis Pathway

The synthesis is achieved through a crossed or mixed Claisen condensation between 2-acetyl-3-methylthiophene and an acylating agent, typically diethyl carbonate.

Claisen Condensation Synthesis of Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate cluster_reactants Starting Materials ketone 2-Acetyl-3-methylthiophene enolate Ketone Enolate (Nucleophile) ketone->enolate Deprotonation by NaOEt carbonate Diethyl Carbonate tetrahedral Tetrahedral Intermediate carbonate->tetrahedral base Sodium Ethoxide (NaOEt) base->enolate enolate->tetrahedral Nucleophilic Attack product Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate tetrahedral->product Elimination of Ethoxide

Caption: General workflow for the Claisen condensation synthesis.

Causality Behind Experimental Choices:

  • Base: A strong base, such as sodium ethoxide or sodium hydride, is required. Its role is to deprotonate the α-carbon of the 2-acetyl-3-methylthiophene, generating a nucleophilic enolate.[5] Using the corresponding alkoxide base (ethoxide for an ethyl ester reaction) is crucial to prevent transesterification, a side reaction that would scramble the ester groups.[5]

  • Driving the Reaction: The final deprotonation of the newly formed β-keto ester product by the base is a key thermodynamic driving force. This step is essentially irreversible and pulls the entire equilibrium towards the product.[6] Therefore, a full equivalent of the base is necessary, not just a catalytic amount.[6]

  • Acylating Agent: Diethyl carbonate is an excellent choice as it lacks α-hydrogens and thus cannot self-condense, ensuring a cleaner "crossed" Claisen reaction.[4]

Representative Experimental Protocol
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small pieces to generate sodium ethoxide in situ.

  • Reaction: Once the sodium has completely reacted, cool the solution in an ice bath. Add 2-acetyl-3-methylthiophene to the flask.

  • Addition: Add diethyl carbonate dropwise via the dropping funnel over 30-60 minutes, maintaining a low temperature.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base and protonate the product enolate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Physicochemical Properties and Characterization

Characterization relies on standard spectroscopic methods to confirm the structure. While experimental data for this specific molecule is sparse, properties can be reliably predicted based on its structure and data from close analogs like ethyl 3-oxo-3-(thiophen-2-yl)propanoate.[7][8]

PropertyValue / Expected DataSource / Rationale
Molecular Formula C₁₀H₁₂O₃SCalculated
Molecular Weight 212.27 g/mol Calculated
Appearance Pale yellow oil or low-melting solidAnalogy to similar β-keto esters[7]
¹H NMR (CDCl₃) δ ~1.3 (t, 3H, -CH₃), ~2.5 (s, 3H, Ar-CH₃), ~3.9 (s, 2H, -CH₂-), ~4.2 (q, 2H, -OCH₂-), ~7.0-7.5 (m, 2H, Thiophene-H)Predicted chemical shifts based on known values for ethyl esters, thiophenes, and the active methylene group.[7]
¹³C NMR (CDCl₃) δ ~14.1 (-OCH₂C H₃), ~15.0 (Ar-C H₃), ~45.0 (-C H₂-), ~61.5 (-OC H₂-), ~125-140 (Thiophene carbons), ~167.0 (Ester C=O), ~190.0 (Ketone C=O)Predicted chemical shifts based on functional groups.
IR (neat, cm⁻¹) ~1740 (Ester C=O stretch), ~1715 (Ketone C=O stretch), ~1600 (Thiophene C=C stretch), ~2980 (C-H stretch)Characteristic carbonyl and aromatic stretching frequencies.
Mass Spec (ESI-MS) m/z 213.05 [M+H]⁺, 235.03 [M+Na]⁺Predicted based on molecular weight.

Chemical Reactivity and Synthetic Utility

The power of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate lies in the interplay of its functional groups, making it a versatile intermediate for constructing more complex molecules.[9][10]

Keto-Enol Tautomerism

A hallmark of β-dicarbonyl compounds, this molecule exists in a rapid equilibrium between its keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This equilibrium is fundamental to its reactivity.

Caption: Keto-Enol tautomerism in β-keto esters.

A Hub for Further Synthesis

The active methylene group (the -CH₂- between the carbonyls) is particularly acidic and serves as a prime site for nucleophilic reactions.

Synthetic_Utility start Ethyl 3-(3-methylthiophen-2-yl) -3-oxopropanoate alkylation Alkylation / Acylation (R-X, Base) start->alkylation decarboxylation Krapcho Decarboxylation (H₃O⁺, Δ) start->decarboxylation heterocycle Heterocycle Synthesis (e.g., Hydrazine, Guanidine) start->heterocycle reduction Reduction (e.g., NaBH₄) start->reduction prod_alkyl α-Substituted Products alkylation->prod_alkyl prod_decarb 2-Butanoyl-3-methylthiophene decarboxylation->prod_decarb prod_hetero Thienyl-Pyrazoles, Thienyl-Pyrimidines heterocycle->prod_hetero prod_reduc β-Hydroxy Ester reduction->prod_reduc

Caption: Key synthetic transformations of the title compound.

  • Alkylation and Acylation: The acidic α-protons are easily removed by a base, creating a soft enolate that readily reacts with electrophiles like alkyl halides or acyl chlorides.[11]

  • Heterocycle Formation: This is a cornerstone of its utility in drug discovery. Condensation reactions with binucleophiles are common. For example, reacting with hydrazine yields pyrazoles, with hydroxylamine yields isoxazoles, and with guanidine or thiourea yields pyrimidines or thiopyrimidines, respectively.[12]

  • Decarboxylation: Saponification of the ester followed by acidification and heating leads to decarboxylation, cleanly yielding the corresponding ketone, 2-butanoyl-3-methylthiophene.

  • Reduction: The ketone can be selectively reduced in the presence of the ester using reagents like sodium borohydride to furnish the corresponding β-hydroxy ester.

Applications in Research and Drug Development

While direct biological activity data for the title compound is limited, its value is realized as a key intermediate in the synthesis of potential therapeutic agents. The thiophene ring is a bioisostere of the phenyl ring, often used to modulate physicochemical properties like lipophilicity and metabolic stability.[2]

  • Scaffold for Kinase Inhibitors: The thiophene moiety can act as a "hinge-binder" in kinase inhibitors, mimicking the adenine part of ATP.[13] Using this keto-ester as a starting point allows for the construction of more elaborate thienopyrroles or other fused systems that are being explored as anticancer agents.[14]

  • Anti-inflammatory Agents: Many thiophene-containing molecules exhibit potent anti-inflammatory properties by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[13] The β-keto ester functionality provides a handle to build side chains that can interact with the active sites of these enzymes.

  • Antibacterial Drug Design: The β-keto ester structure itself has been investigated as a pharmacophore for quorum-sensing inhibition in bacteria.[15] By modifying the thiophene portion and the ester group, new analogues can be designed to target bacterial communication pathways, offering a novel approach to antimicrobial therapy.

Conclusion

Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate is more than a simple chemical; it is a versatile platform for innovation in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Claisen condensation and the rich reactivity endowed by its β-dicarbonyl and thiophene moieties make it an invaluable starting material. For researchers in drug development, this compound provides a reliable entry point for the synthesis of novel thienyl-based heterocycles, enabling the exploration of new chemical space in the search for potent and selective therapeutic agents. Future research will undoubtedly continue to unlock the potential held within this powerful molecular scaffold.

References

  • American Chemical Society. (2024, October 22). LiBr-Promoted Reaction of β-Ketodithioesters and Thioamides with Sulfoxonium Ylides to Synthesize Functionalized Thiophenes. Organic Letters. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • The Royal Society of Chemistry. Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. [Link]

  • University of Babylon. The Claisen Condensation. [Link]

  • ResearchGate. (2025, August 6). Reactions of β-Keto Thioamides with α,β-Unsaturated Aldehydes. Synthesis of 6-Hydroxypiperidine-2-thiones and 6H-Thiopyrans. [Link]

  • PubChem. Ethyl 3-oxo-3-(thiophen-2-yl)propanoate. [Link]

  • MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

  • National Center for Biotechnology Information. (PMC). Therapeutic importance of synthetic thiophene. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Chemistry Steps. (2021, November 11). Claisen Condensation Reaction Mechanism. [Link]

  • ResearchGate. Application in medicinal chemistry and comparison studies. [Link]

  • PrepChem.com. Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. [Link]

  • MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

  • The Good Scents Company. ethyl 3-(methyl thio)-(E)-2-propenoate, 136115-65-6. [Link]

  • ResearchGate. Thienopyrroles-Emerging Therapeutic Agents in Modern Medicine: A Review of Medical Applications. [Link]

Sources

Protocols & Analytical Methods

Method

Gewald reaction protocol with "ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate"

Application Note: High-Yield Synthesis of Functionalized [2,2'-Bithiophene] Scaffolds via Gewald Cyclization Executive Summary This technical guide details the protocol for synthesizing highly functionalized [2,2'-bithio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Functionalized [2,2'-Bithiophene] Scaffolds via Gewald Cyclization

Executive Summary

This technical guide details the protocol for synthesizing highly functionalized [2,2'-bithiophene] derivatives using ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate as the primary substrate. While the Gewald reaction is a staple in heterocyclic chemistry, this specific


-keto ester substrate presents unique steric challenges due to the ortho-methyl group on the thiophene ring.

This protocol addresses these challenges by optimizing the "One-Pot, Three-Component" variation of the Gewald reaction. The resulting scaffold—a polysubstituted bithiophene—is a critical bioisostere in drug discovery, particularly for kinase inhibitors and anti-inflammatory agents where increased lipophilicity and


-stacking capability are required.

Scientific Foundation & Mechanistic Insight

The Substrate Challenge

The starting material, ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate , acts as the ketone component in this reaction.

  • Steric Hindrance: The methyl group at the 3-position of the thiophene ring creates significant steric bulk around the carbonyl carbon. This hinders the initial Knoevenagel condensation step, which is the rate-determining step in hindered systems.

  • Electronic Effects: The thiophene ring is electron-rich, potentially reducing the electrophilicity of the ketone carbonyl compared to simple phenyl analogs.

Reaction Pathway

The synthesis proceeds via the Gewald Reaction (Variation 1) involving the condensation of the


-keto ester with an activated nitrile (e.g., malononitrile) and elemental sulfur in the presence of a morpholine base.

The Mechanism:

  • Knoevenagel Condensation: The base deprotonates the activated nitrile (malononitrile). The resulting carbanion attacks the ketone carbonyl of the substrate, eliminating water to form an

    
    -unsaturated nitrile intermediate (alkylidene).
    
  • Sulfur Activation: The base activates elemental sulfur (

    
    ), facilitating its attack on the alkylidene intermediate.
    
  • Cyclization: Intramolecular nucleophilic attack by the sulfur/nitrile adduct closes the ring, followed by tautomerization to yield the aromatic 2-aminothiophene system.

GewaldMechanism Substrate Ethyl 3-(3-methylthiophen-2-yl)- 3-oxopropanoate Intermediate1 Knoevenagel Adduct (Alkylidene) Substrate->Intermediate1 -H2O Reagents Malononitrile + Base Reagents->Intermediate1 Intermediate2 Thiol/Polysulfide Intermediate Intermediate1->Intermediate2 + S8 / Base Sulfur Elemental Sulfur (S8) Sulfur->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product Ethyl 5-amino-4-cyano-3'-methyl- [2,2'-bithiophene]-3-carboxylate Cyclization->Product Tautomerization

Figure 1: Mechanistic pathway for the synthesis of the bithiophene scaffold.

Detailed Experimental Protocol

Target Molecule: Ethyl 5-amino-4-cyano-3'-methyl-[2,2'-bithiophene]-3-carboxylate (assuming Malononitrile is used).

Reagents & Materials
ComponentRoleStoichiometryNotes
Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate Substrate1.0 equivThe

-keto ester source.[1]
Malononitrile (

)
Activated Nitrile1.1 equivProvides C3-C4 fragment. Toxic; handle with care.
Elemental Sulfur (

)
Heteroatom Source1.1 equivUse finely powdered sulfur for kinetics.
Morpholine Base/Catalyst1.0 - 1.5 equivPreferred over Et3N for Gewald reactions.
Ethanol (Absolute) Solvent5-10 mL/mmolGreen solvent; promotes product precipitation.
Step-by-Step Procedure

Step 1: Pre-Solubilization (Critical for Sterics)

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate and 1.1 equiv of malononitrile in absolute Ethanol (approx. 5 mL per mmol of substrate).

  • Stir at Room Temperature (RT) for 5-10 minutes to ensure homogeneity.

Step 2: Activation & Sulfur Addition [2]

  • Add 1.1 equiv of finely powdered elemental sulfur to the mixture.

  • Crucial Step: Add Morpholine (1.0 equiv) dropwise over 5 minutes.

    • Observation: The reaction is exothermic. A slight temperature rise indicates initiation.

    • Note: If the reaction does not self-heat, gently warm to 40°C.

Step 3: Reflux (Overcoming Steric Hindrance)

  • Equip the flask with a reflux condenser.[3]

  • Heat the mixture to reflux (78°C) .

  • Maintain reflux for 4 to 6 hours .

    • Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the

      
      -keto ester spot and the emergence of a highly fluorescent spot (typical of aminothiophenes).
      

Step 4: Workup & Isolation

  • Cool the reaction mixture to RT.

  • Pour the dark solution into crushed ice-water (approx. 5x reaction volume).

  • Stir vigorously for 15-20 minutes to induce precipitation.

  • Filtration: Filter the solid precipitate using a Büchner funnel.

  • Washing: Wash the cake with cold water (2x) and cold ethanol (1x, small volume) to remove unreacted sulfur and tarry impurities.

Step 5: Purification

  • Recrystallization: The crude solid is typically pure enough for downstream applications. If necessary, recrystallize from Ethanol or DMF/Ethanol mixture.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Experimental Workflow Visualization

ProtocolWorkflow Start Start: Mix Substrate + Malononitrile in EtOH AddS Add Elemental Sulfur (S8) Start->AddS AddBase Add Morpholine (Dropwise) AddS->AddBase Reflux Reflux at 78°C (4-6 Hours) AddBase->Reflux Check TLC Check: Substrate Consumed? Reflux->Check Check->Reflux No (Continue Heating) Precip Pour into Ice Water Check->Precip Yes Filter Filter & Wash (Cold EtOH) Precip->Filter Final Final Product: Substituted Bithiophene Filter->Final

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / "Tar" Formation Polymerization of nitriles or overheating.Reduce reflux time. Ensure sulfur is finely powdered.[4][5] Switch solvent to DMF and run at 60°C (milder).
No Reaction (Substrate Remains) Steric hindrance of the 3-methyl group preventing Knoevenagel.Two-Step Protocol: Pre-condense the ketone and malononitrile using catalytic TiCl4/Pyridine, then add sulfur and base.
Product Oiling Out High lipophilicity of the bithiophene.Triturate the oil with cold diethyl ether or scratch the flask walls to induce crystallization.
Sulfur Contamination Excess sulfur used.Wash the crude solid with carbon disulfide (

) (Caution: Highly Flammable/Toxic) or hot ethanol.

Safety & Compliance

  • Hydrogen Sulfide (

    
    ):  The Gewald reaction can evolve small amounts of 
    
    
    
    gas. Perform all reactions in a well-ventilated fume hood.
  • Malononitrile: Highly toxic if swallowed, inhaled, or absorbed through skin. Hydrolyzes to release cyanide. Keep bleach solution nearby for decontamination.

  • Thiophenes: Many thiophene derivatives are photosensitive. Store the product in amber vials.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[5] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94–100.[5]

  • Sabnis, R. W. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15, 3–33.[5]

  • Putrová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.

  • Huang, Y., & Dömling, A. (2011). The Gewald reaction in the modern era of drug discovery. Molecular Diversity, 15, 3-33.[5]

Sources

Application

Application Note: Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate in Medicinal Chemistry

[1] Executive Summary Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate (EMTO) represents a "privileged scaffold" in modern drug discovery.[1] As a -keto ester incorporating a lipophilic, methylated thiophene moiety, it se...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate (EMTO) represents a "privileged scaffold" in modern drug discovery.[1] As a


-keto ester incorporating a lipophilic, methylated thiophene moiety, it serves as a critical bioisostere for benzoyl-based precursors.[1][2] This guide details the utility of EMTO as a divergent intermediate for synthesizing pyrazoles  (anti-inflammatory/kinase inhibitors) and dihydropyrimidinones  (calcium channel blockers/antimicrobials).

The presence of the 3-methyl group on the thiophene ring is not merely structural; it provides essential steric bulk that can modulate metabolic stability (blocking metabolic oxidation at the 3-position) and enhance hydrophobic interactions within protein binding pockets.[1]

Chemical Profile & Reactivity

Compound: Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate CAS: 63654-73-5 (Generic analog ref) Molecular Weight: ~212.27 g/mol [1]

Reactivity Hotspots

The molecule possesses three distinct reactive centers facilitating divergent synthesis:

  • C3 Carbonyl (Ketone): Highly electrophilic, prone to nucleophilic attack by amines/hydrazines.[2]

  • C2 Methylene (Active Methylene): Acidic protons (

    
    ) enabling Knoevenagel condensations and alkylations.
    
  • C1 Carbonyl (Ester): Leaving group potential for cyclization reactions.[1]

Reactivity EMTO Ethyl 3-(3-methylthiophen-2-yl)- 3-oxopropanoate Pyrazoles Pyrazoles (Anti-inflammatory) EMTO->Pyrazoles + Hydrazine DHPMs Dihydropyrimidinones (Ca2+ Channel Blockers) EMTO->DHPMs + Urea + Aldehyde (Biginelli) Coumarins Thieno-Coumarins (Anticoagulant) EMTO->Coumarins + Phenol (Pechmann)

Figure 1: Divergent synthetic pathways accessible from the EMTO precursor.[1][2]

Application I: Synthesis of Pyrazolone Scaffolds

Target Class: 3-(3-methylthiophen-2-yl)-1H-pyrazol-5-ols Therapeutic Relevance: COX-2 inhibitors, kinase inhibitors.[1]

Mechanism

The reaction proceeds via a condensation-cyclization sequence.[1][3] The hydrazine nitrogen attacks the C3 ketone (more electrophilic than the ester), forming a hydrazone intermediate, followed by intramolecular nucleophilic attack on the ester carbonyl to close the ring.[2]

Detailed Protocol

Reagents:

  • Precursor: EMTO (1.0 equiv)[1]

  • Reactant: Hydrazine Hydrate (80% or 99%) (1.2 equiv)[1][2]

  • Solvent: Absolute Ethanol (EtOH)[1][2][4][5][6]

  • Catalyst: Glacial Acetic Acid (cat.[6] 2-3 drops)

Step-by-Step Workflow:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol (2.12 g) of EMTO in 20 mL of absolute ethanol. Stir until a clear yellow solution is obtained.

  • Addition: Add 12 mmol of hydrazine hydrate dropwise at room temperature. Note: The reaction is exothermic; observe for slight temperature rise.

  • Catalysis: Add 3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    product.
  • Isolation: Cool the reaction mixture to

    
     in an ice bath. The pyrazolone product often precipitates as a solid.
    
  • Purification: Filter the precipitate. Wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/water if necessary.[1]

Expert Insight: The 3-methyl group on the thiophene ring creates steric hindrance near the ketone.[1] If the reaction is sluggish (incomplete after 5 hours), switch solvent to n-butanol (reflux


) to overcome the activation energy barrier.

Application II: Biginelli Multicomponent Reaction

Target Class: 4-(3-methylthiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-ones (DHPMs) Therapeutic Relevance: Calcium channel blockers (nifedipine analogs), antimicrobial agents.[1]

Mechanism

This is an acid-catalyzed three-component coupling.[1][3] The thiophene


-keto ester acts as the C2-C3 building block.[1]

Biginelli Start Reagents: EMTO + Urea + Benzaldehyde Inter1 Intermediate A: Acyl Iminium Ion (Aldehyde + Urea) Start->Inter1 H+ Cat. Inter2 Intermediate B: Enol of EMTO Start->Inter2 Tautomerization Product Product: Dihydropyrimidinone (DHPM) Inter1->Product + Inter2 (Cyclization) Inter2->Product

Figure 2: Simplified Biginelli pathway utilizing EMTO.

Detailed Protocol

Reagents:

  • Precursor: EMTO (1.0 equiv)[1]

  • Aldehyde: Benzaldehyde (or substituted derivative) (1.0 equiv)[1][2]

  • Urea / Thiourea: (1.2 equiv)[1][2]

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    TSA) (10 mol%) or
    
    
    (5 mol%)[1]
  • Solvent: Acetonitrile or Ethanol[2]

Step-by-Step Workflow:

  • Setup: Combine EMTO (5 mmol), Benzaldehyde (5 mmol), and Urea (6 mmol) in a 50 mL flask.

  • Solvent/Cat: Add 10 mL acetonitrile and the acid catalyst (

    
    TSA).
    
  • Reaction: Reflux for 6–8 hours.

    • Observation: The mixture typically darkens from yellow to orange/red.

  • Work-up: Concentrate the solvent under reduced pressure (Rotavap).

  • Precipitation: Pour the residue into crushed ice (50 g) and stir vigorously for 20 minutes. The hydrophobic DHPM product will precipitate.

  • Purification: Filter the solid. Recrystallize from hot ethanol.

Data Summary: Expected Yields

Reaction TypeCo-ReactantProduct ClassTypical YieldKey Challenge
Condensation HydrazinePyrazolone75–85%Steric hindrance of 3-Me group
Biginelli Benzaldehyde/UreaDihydropyrimidine60–75%Requires strong acid catalyst
Knoevenagel Aromatic Aldehyde

-Unsaturated Ester
80–90%E/Z isomer separation

Quality Control & Characterization

To validate the integrity of the EMTO precursor before use, ensure the following spectral characteristics.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.25 (t, 3H, Ester 
      
      
      
      )[2]
    • 
       2.45 (s, 3H, Thiophene-
      
      
      
      ) — Diagnostic Signal[2]
    • 
       3.85 (s, 2H, 
      
      
      
      ) — Check for Enol tautomer (~12 ppm)
    • 
       4.20 (q, 2H, Ester 
      
      
      
      )[2]
    • 
       6.90–7.40 (d, 2H, Thiophene protons)[2]
      
  • Purity Check:

    • HPLC: C18 Column, Water/Acetonitrile gradient.[2]

    • Acceptance Criteria: >95% purity (Area%). Impurities often include the hydrolyzed acid or decarboxylated ketone (3-acetyl-3-methylthiophene).[1]

References

  • PubChem. (2025). Ethyl 3-oxo-3-(thiophen-2-yl)propanoate Compound Summary. National Library of Medicine. [Link][1][2]

  • Organic Chemistry Portal. (2024). Biginelli Reaction: Mechanism and Recent Literature.[1][3][7][8][Link][1][2]

  • Royal Society of Chemistry. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals.[1] MDPI Molecules.[1] [Link][1][2]

  • Taylor & Francis. (2019). Biginelli reaction – Knowledge and References.[7][8][9][Link][1][2]

  • Vertex AI Search. (2026). Synthesis and Pharmacological Study of Thiophene Derivatives.[Link]

Sources

Method

Application Note: Strategic Utilization of Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate in Next-Generation SDHI Synthesis

Executive Summary This technical guide details the synthetic utility of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate (EMTO) , a privileged -keto ester scaffold.[1] While fluorinated analogues often dominate the litera...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic utility of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate (EMTO) , a privileged


-keto ester scaffold.[1] While fluorinated analogues often dominate the literature for Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Penthiopyrad, Fluxapyroxad), the non-fluorinated EMTO scaffold remains a critical tool for structure-activity relationship (SAR) exploration and the synthesis of novel heteroaromatic libraries.

This document provides optimized protocols for:

  • Upstream Synthesis: Efficient generation of EMTO via Claisen condensation.[1]

  • Downstream Application: Regioselective cyclization to form pyrazole-4-carboxylates, the pharmacophore core of modern SDHIs.[1]

  • Process Control: Managing keto-enol tautomerism and isomeric purity.

Chemical Profile & Reactivity[1][2][3][4][5][6][7]

The utility of EMTO lies in its ambident electrophilicity and active methylene nucleophilicity. Understanding its tautomeric equilibrium is prerequisite for consistent reaction kinetics.[1]

PropertySpecification / Behavior
CAS Registry 63663-89-6 (Generic/Related)
Molecular Formula C₁₀H₁₂O₃S
Molecular Weight 212.27 g/mol
Tautomerism Exists in equilibrium between the keto form (favored in polar aprotic solvents) and the enol form (stabilized by intramolecular H-bonding in non-polar solvents).[1][2]
Key Reactivity C2-Methylene: Highly acidic (pKa ~11), susceptible to alkylation/halogenation.C1/C3 Carbonyls: Electrophilic centers for condensation with dinucleophiles (hydrazines, amidines).[1]
Tautomeric Equilibrium Visualization

The following diagram illustrates the keto-enol shift which dictates the initial nucleophilic attack in cyclization reactions.

Tautomerism Keto Keto Form (Electrophilic C3) Enol Enol Form (Nucleophilic C2) Keto->Enol  Solvent Polarity   Chelate H-Bonded Chelate (Stable in Non-polar) Enol->Chelate  Intramolecular H-Bond  

Figure 1: Tautomeric equilibrium of EMTO.[1] In non-polar solvents (Toluene), the chelated enol form predominates, affecting reaction rates with hydrazines.

Protocol 1: Scalable Synthesis of EMTO

While commercially available, in-house synthesis is often required to ensure fresh material free of acid hydrolysis byproducts.[1] The preferred route is the Claisen condensation of 2-acetyl-3-methylthiophene with diethyl carbonate.[1]

Reagents & Equipment[3][9][10]
  • Substrate: 2-Acetyl-3-methylthiophene (1.0 eq)

  • Carbonyl Source: Diethyl carbonate (2.5 eq) - Acts as both reagent and co-solvent.[1]

  • Base: Sodium Hydride (60% dispersion, 2.2 eq) or Sodium Ethoxide (dry).[1]

  • Solvent: Anhydrous Toluene or THF.[1]

  • Quench: Glacial Acetic Acid / Ice water.[1][3]

Step-by-Step Methodology
  • Base Preparation: In a flame-dried 3-neck flask under N₂, wash NaH (2.2 eq) with dry hexane to remove mineral oil. Suspend in anhydrous Toluene.

  • Initiation: Heat the suspension to 60°C. Add a catalytic amount of ethanol (0.1 eq) to initiate alkoxide formation if using NaH.

  • Addition: Mix 2-acetyl-3-methylthiophene (1.0 eq) with Diethyl carbonate (2.5 eq). Add this solution dropwise to the base suspension over 45 minutes.

    • Critical Control Point: Monitor H₂ evolution.[1] Maintain internal temp <80°C to prevent polymerization.[1]

  • Reaction: Reflux at 110°C for 3-5 hours. The mixture will solidify into a thick paste (the sodium enolate).

  • Quench: Cool to 0°C. Slowly add Glacial Acetic Acid (2.5 eq) diluted in toluene. Pour mixture into ice water.

  • Workup: Separate organic layer.[1][4] Wash aqueous layer with EtOAc.[1] Combine organics, wash with brine, dry over MgSO₄.

  • Purification: Vacuum distillation is preferred over column chromatography to avoid enol decomposition on silica.[1]

Yield Target: >85% Purity Check: ¹H NMR (CDCl₃) should show characteristic singlet at δ ~3.9 ppm (keto methylene) and/or δ ~12.5 ppm (enol -OH).[1]

Protocol 2: Regioselective Synthesis of Pyrazole-4-Carboxylates

The transformation of EMTO into a pyrazole ring is the critical step for SDHI synthesis. The reaction with methylhydrazine is regio-complex .[1] Two isomers are possible:

  • 1,3-Isomer (Desired): Methyl group on nitrogen far from the thiophene.[1]

  • 1,5-Isomer (Undesired): Methyl group on nitrogen adjacent to the bulky thiophene (steric clash).[1]

The Regioselectivity Challenge

Standard conditions (Ethanol, RT) often yield a 60:40 mixture. To drive formation of the desired 1,3-isomer (where the thiophene is at the 3-position of the pyrazole), we utilize fluorinated alcohol solvents or controlled pH buffering .

Experimental Workflow

PyrazoleSynthesis Start EMTO Scaffold (Beta-Keto Ester) Inter Hydrazone Intermediate Start->Inter Condensation Reagent Methylhydrazine (Nucleophile) Reagent->Inter Branch Regio-Control Inter->Branch Prod1 1-methyl-3-(3-methylthiophen-2-yl) pyrazole-4-carboxylate (DESIRED SDHI CORE) Branch->Prod1 HFIP Solvent or Low Temp Prod2 1-methyl-5-(3-methylthiophen-2-yl) pyrazole-4-carboxylate (Undesired Steric Clash) Branch->Prod2 EtOH Reflux (Thermodynamic)

Figure 2: Pathway showing the divergence of regioisomers based on reaction conditions.

Optimized Protocol (High Regioselectivity)
  • Solvent System: Hexafluoroisopropanol (HFIP) is the gold standard for regiocontrol (hydrogen bond donation activates the carbonyl, guiding the hydrazine attack). If HFIP is cost-prohibitive, use Ethanol at -10°C .[1]

  • Procedure:

    • Dissolve EMTO (1.0 eq) in HFIP (0.5 M concentration).

    • Cool to 0°C.[1]

    • Add Methylhydrazine (1.1 eq) dropwise.[1] Caution: Exothermic.[1]

    • Stir at 0°C for 2 hours, then allow to warm to RT.

  • Mechanism Check: The hydrazine NH₂ attacks the ketone carbonyl first (kinetically favored).[1] The HFIP activates the ketone, enhancing this selectivity over the ester carbonyl.

  • Workup: Evaporate solvent (HFIP can be recovered).

  • Purification: Recrystallization from Heptane/EtOAc. Isomers can also be separated via flash chromatography (1,5-isomer usually elutes first due to lower polarity).[1]

Data: Solvent Influence on Regioselectivity[11]
SolventTemperatureRatio (1,3-Isomer : 1,5-Isomer)Yield
Ethanol78°C (Reflux)55 : 4592%
Ethanol0°C75 : 2588%
HFIP 25°C 95 : 5 96%
Acetic Acid25°C60 : 4085%

Note: The 1,3-isomer is the requisite geometry for binding in the ubiquinone binding site of the SDH enzyme complex.

Analytical Validation

To validate the structure of the synthesized ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate and its pyrazole derivatives, use the following parameters.

  • HPLC Method: C18 Column, Acetonitrile/Water (0.1% Formic Acid) gradient 5%->95%.[1]

    • Keto-Enol:[1] EMTO often appears as a split peak or broad peak depending on equilibration speed relative to the column timescale.[1]

  • NMR Diagnostic (EMTO):

    • Look for the thiophene proton signals: Two doublets at ~7.0 and ~7.4 ppm (J ~5 Hz).

    • The 3-methyl group on the thiophene ring typically appears at ~2.4 ppm.[1]

Safety & Handling

  • Methylhydrazine: Highly toxic, potential carcinogen, and volatile. All reactions involving methylhydrazine must be performed in a functioning fume hood with appropriate double-gloving and face protection.[1]

  • EMTO: Irritant.[1] Avoid inhalation of dust/vapors.[1]

  • Waste: Thiophene-containing waste must be segregated from general organic waste in many jurisdictions due to sulfur content (smell/incineration protocols).[1]

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.

  • SDHI Fungicide Chemistry: Walter, H. "Pyrazole-carboxamide fungicides: Synthesis and biological activity."[1] Bioorganic & Medicinal Chemistry, 2013.[1] (Contextual grounding for the 1,3-isomer preference).

  • General Beta-Keto Ester Synthesis: "Ethyl 3-oxo-3-(thiophen-2-yl)propanoate."[1] PubChem Compound Summary.

  • Penthiopyrad Intermediate Synthesis: "Process for producing pyrazole-4-carboxylic acid ester derivative." Google Patents, WO2006028180A1.[1]

Sources

Application

Application Note: Strategic Heterocyclization of Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate

Executive Summary This application note details the synthetic utility of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate (EMTO), a sterically distinct -keto ester.[1] Unlike simple phenyl or unsubstituted thiophene analo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate (EMTO), a sterically distinct


-keto ester.[1] Unlike simple phenyl or unsubstituted thiophene analogs, the 3-methyl group  at the C3 position of the thiophene ring introduces significant steric strain and electronic decoupling adjacent to the reactive carbonyl center.[1]

This guide provides optimized protocols for converting EMTO into two high-value pharmacophores: pyrazoles and pyrimidines .[1] These heterocycles are critical scaffolds in kinase inhibitors (e.g., p38 MAP kinase) and anti-infective agents.[2][3]

Key Technical Challenges Addressed
  • Steric Hindrance: The ortho-methyl group hinders nucleophilic attack at the C3-ketone.[1]

  • Tautomeric Equilibrium: The substituent effects influence the keto-enol ratio, altering reactivity profiles compared to standard ethyl acetoacetate.[1]

  • Regiocontrol: Directing cyclization to minimize side-product formation.[1]

Precursor Analysis & Preparation

Before initiating heterocyclization, the quality of the starting material must be verified.[2][3] The 3-methylthiophene moiety is electron-rich but sterically crowded.[1]

Molecule: Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate Structure:

  • Site A (Ketone): Electrophilic, but shielded by the adjacent methyl.[2][3]

  • Site B (Active Methylene): Acidic (pKa ~11), prone to alkylation.[2][3]

  • Site C (Ester): Standard electrophile for ring closure.[3]

Protocol A: Synthesis of EMTO (If not commercially sourced)

Context: This is a Claisen-type condensation.[1][3]

  • Reagents: 2-Acetyl-3-methylthiophene (1.0 eq), Diethyl carbonate (2.5 eq), Sodium Hydride (60% dispersion, 2.2 eq).

  • Solvent: Anhydrous Toluene or THF.[3]

  • Procedure:

    • Wash NaH with hexane to remove oil. Suspend in toluene.[3][4]

    • Add diethyl carbonate.[3][4] Heat to reflux.[3][5][6]

    • Add 2-acetyl-3-methylthiophene dropwise over 1 hour.

    • Critical Step: The reaction generates hydrogen gas. Ensure proper venting.[3] The 3-methyl group slows the enolization of the acetyl thiophene; extended reflux (4–6 h) is often required compared to unsubstituted analogs.[1]

    • Quench with glacial acetic acid/ice water. Extract with EtOAc.[3]

  • QC Criteria: >95% purity by HPLC.

    
    H NMR must show characteristic singlet at 
    
    
    
    ~3.8-4.0 ppm (keto form) or singlet at
    
    
    ~5.5 ppm (enol form, vinyl proton).

Synthesis of Pyrazoles (Knorr-Type Cyclization)

Pyrazoles are formed by the condensation of the


-keto ester with hydrazines.[1]
Reaction Pathway

The hydrazine nucleophile attacks the ketone (Site A) first, forming a hydrazone intermediate, which then undergoes intramolecular attack on the ester (Site C) to close the ring.[2][3]

Protocol B: Synthesis of 3-(3-methylthiophen-2-yl)-1H-pyrazol-5(4H)-one

Reagents: EMTO (1.0 eq), Hydrazine Hydrate (80%, 1.2 eq), Ethanol (Abs.).[1][3]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of EMTO in 20 mL of absolute ethanol.

  • Addition: Add hydrazine hydrate dropwise at room temperature.

    • Observation: A slight exotherm indicates initial hydrazone formation.[3]

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Expert Insight: The 3-methyl group destabilizes the planar transition state required for cyclization.[1] If TLC shows the hydrazone intermediate persists, add a catalytic amount of glacial acetic acid (0.1 eq) to accelerate the ring closure.[2][3]

  • Work-up:

    • Cool to 0°C. The product often precipitates as a solid.

    • Filter and wash with cold ethanol.

    • If no precipitate, evaporate solvent and recrystallize from EtOH/Water (8:2).[2]

Data Interpretation:

  • IR: Look for disappearance of the ester carbonyl (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) and appearance of the amide/lactam band (
    
    
    
    ).[1]
  • Yield Expectation: 75–85%.

Synthesis of Pyrimidines (The Bigelow/Atwal Approach)

Pyrimidines require a dinucleophile (urea, thiourea, or guanidine) and typically basic conditions to deprotonate the nucleophile.[2][3]

Protocol C: Synthesis of 2-Amino-6-(3-methylthiophen-2-yl)pyrimidin-4(3H)-one

Reagents: EMTO (1.0 eq), Guanidine Hydrochloride (1.5 eq), Sodium Ethoxide (2.0 eq), Ethanol.[1][3]

Step-by-Step Procedure:

  • Base Preparation: Freshly prepare NaOEt by dissolving sodium metal in anhydrous ethanol, or use a commercial 21% wt solution.[2][3]

  • Free Base Generation: Add Guanidine HCl to the NaOEt solution. Stir for 15 min. NaCl will precipitate.[3]

    • Why: Guanidine HCl is not nucleophilic.[3] The free base is unstable and must be generated in situ.

  • Condensation: Add EMTO solution (in EtOH) to the guanidine mixture.

  • Reflux: Reflux for 6–8 hours.

    • Steric Note: The initial attack usually occurs at the ketone. Due to the 3-methyl steric bulk, this step is the rate-determining step.[1] Monitoring by LC-MS is recommended to distinguish between the open-chain intermediate and the cyclized product.[1]

  • Isolation:

    • Evaporate ethanol under reduced pressure.

    • Dissolve residue in minimum water.

    • Neutralization: Acidify carefully with 2N HCl to pH 5–6. The pyrimidine will precipitate.

    • Caution: Do not over-acidify to pH < 2, or you may protonate the pyrimidine amine, making it water-soluble.[2][1][3]

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways controlled by reagent selection.

G Start Ethyl 3-(3-methylthiophen-2-yl)- 3-oxopropanoate (EMTO) Hydrazine Reagent: Hydrazine Hydrate (EtOH, Reflux) Start->Hydrazine Pathway A Guanidine Reagent: Guanidine HCl + NaOEt (Base Catalysis) Start->Guanidine Pathway B Inter_Hydrazone Intermediate: Hydrazone Hydrazine->Inter_Hydrazone Nucleophilic Attack (Ketone C3) Inter_Enolate Intermediate: Enolate Ion Guanidine->Inter_Enolate Deprotonation Prod_Pyrazole Product: 3-(3-methylthiophen-2-yl)- 1H-pyrazol-5-ol Inter_Hydrazone->Prod_Pyrazole Cyclization (-EtOH) Prod_Pyrimidine Product: 2-Amino-6-(3-methylthienyl)- pyrimidin-4-one Inter_Enolate->Prod_Pyrimidine Condensation & Cyclization

Caption: Divergent synthesis of Pyrazoles and Pyrimidines from the EMTO scaffold. Pathway A utilizes acid/neutral conditions; Pathway B requires basic conditions.

Troubleshooting & Optimization

The 3-methyl group on the thiophene ring is the primary source of synthetic failure.[1]

ProblemProbable CauseCorrective Action
Low Yield (Pyrazole) Incomplete cyclization due to sterics at C3 ketone.[1]Add Glacial Acetic Acid (10 mol%) to protonate the ester, making it more electrophilic for the ring closure step.[2][3]
No Reaction (Pyrimidine) Guanidine decomposition or insufficient basicity.[3]Ensure anhydrous conditions . Water hydrolyzes the ester before the guanidine can attack. Use freshly prepared NaOEt.
O-Alkylation vs C-Alkylation Competition during functionalization of the active methylene.[1]If further functionalizing Site B (CH2), use soft electrophiles and non-polar solvents to favor C-alkylation.[1][3]
Starting Material Recovery Steric hindrance preventing nucleophilic attack.[3]Switch solvent to n-Butanol (Reflux 117°C) to overcome the activation energy barrier imposed by the methyl group.[1]

References

  • Synthesis of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -keto esters: Organic Syntheses, Coll. Vol. 4, p. 285 (1963); Vol. 33, p. 23 (1953).[2] (General procedure for ethyl benzoylacetate analogs). Link[3]
    
  • Pyrazole Synthesis Mechanism: F. A. Carey, R. J.[2][3] Sundberg, Advanced Organic Chemistry Part B: Reactions and Synthesis, Springer.[2][3] (Standard reference for Knorr Pyrazole synthesis).

  • Thiophene-based Heterocycles: Molecules2013 , 18(2), 2089-2104.[1][3] "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate." (Demonstrates hydrazine condensation on complex

    
    -keto esters). Link
    
  • Pyrimidine Synthesis: Journal of Chemical Health Risks, "Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives." (Protocol for guanidine/thiourea condensation). Link

  • Steric Effects in Thiophenes: MDPI, "Synthesis and Reactivity of 2-Acetylthiophenes Derivatives."[1][3] (Discusses the reactivity of substituted acetylthiophenes). Link[3]

Disclaimer: All protocols involve hazardous chemicals (Hydrazine, Sodium Ethoxide).[2][3] Perform all work in a fume hood with appropriate PPE.

Sources

Method

"ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate" as a building block in organic synthesis

Application Note: Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate as a Privileged Scaffold in Heterocyclic Synthesis Abstract Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate is a specialized -keto ester building block ut...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate as a Privileged Scaffold in Heterocyclic Synthesis

Abstract

Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate is a specialized


-keto ester building block utilized primarily in the synthesis of polysubstituted heteroaromatic systems.[1] Unlike its unmethylated analog, the presence of the methyl group at the C3 position of the thiophene ring introduces specific steric constraints and metabolic stability features valuable in medicinal chemistry, particularly for kinase inhibitor design.[1][2] This guide outlines the chemical reactivity profile, detailed protocols for pyrazole synthesis, and troubleshooting strategies for handling this sterically congested scaffold.[1][2]

Chemical Profile & Reactivity Landscape

Compound Identity:

  • IUPAC Name: Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate[1][2]

  • CAS: 63662-73-3[1][2]

  • Functional Class:

    
    -Keto Ester / Thiophene Derivative[1][2]
    
  • Key Features:

    • 1,3-Dicarbonyl System: Enables condensation reactions (Knorr, Biginelli).[1][2]

    • Active Methylene (C2): Susceptible to alkylation and halogenation.[1]

    • 3-Methyl Group: Provides steric bulk that can lock conformation in drug targets and block metabolic oxidation at the thiophene-3 position.[1]

Reactivity Map: The following diagram illustrates the three primary reactivity vectors: nucleophilic attack at the ketone (slowed by the adjacent methyl), attack at the ester, and deprotonation of the active methylene.[2]

ReactivityMap Core Ethyl 3-(3-methylthiophen-2-yl)- 3-oxopropanoate Hydrazine Reaction w/ Hydrazines (Knorr Synthesis) Core->Hydrazine Urea Reaction w/ Ureas (Biginelli/Condensation) Core->Urea Alkylation C2-Alkylation (NaH/R-X) Core->Alkylation Hydrolysis Saponification/Decarboxylation (Synthesis of Ketones) Core->Hydrolysis Pyrazole 3-(3-methylthiophen-2-yl) -pyrazoles Hydrazine->Pyrazole Pyrimidine Substituted Pyrimidines Urea->Pyrimidine Ketone 3-Acetyl-3-methylthiophene Derivatives Hydrolysis->Ketone

Figure 1: Reactivity landscape of the scaffold.[1] Green nodes indicate heterocycle formation, the primary application in drug discovery.[1][2]

Core Application: Synthesis of Trisubstituted Pyrazoles

The most high-value application of this building block is the synthesis of pyrazole-based kinase inhibitors (e.g., p38 MAPK or BRAF inhibitors).[1] The 3-methyl group on the thiophene ring often improves selectivity by inducing a twisted conformation between the thiophene and the pyrazole ring, filling hydrophobic pockets in the ATP-binding site.[1]

Protocol: Condensation with Substituted Hydrazines

Objective: Synthesis of 1-aryl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-ol derivatives.

Reagents:

  • Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate (1.0 equiv)[1][2]

  • Aryl hydrazine hydrochloride (1.1 equiv)[1][2]

  • Glacial Acetic Acid (Solvent/Catalyst) or Ethanol with cat.[1] HCl

  • Sodium Acetate (if using hydrazine HCl salt)[1][2]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate (10 mmol) in glacial acetic acid (20 mL).

    • Expert Note: While ethanol is standard for simple

      
      -keto esters, acetic acid is preferred here.[1][2] The 3-methyl group creates steric hindrance at the ketone carbonyl; the higher boiling point and acidic medium of AcOH facilitate the initial nucleophilic attack.[1]
      
  • Addition: Add the Aryl Hydrazine Hydrochloride (11 mmol) and Sodium Acetate (12 mmol) to the solution.

    • Mechanism:[1][2][3][4][5][6][7] Sodium acetate frees the hydrazine base in situ.[1]

  • Reflux: Heat the reaction mixture to 100–110 °C (reflux) for 4–6 hours.

    • Monitoring: Monitor by LC-MS.[1] You will observe the disappearance of the starting material (MW ~212 Da) and the formation of the hydrazone intermediate, followed by cyclization to the pyrazole.[2]

    • Critical Check: If the reaction stalls at the hydrazone stage, add a catalytic amount of concentrated HCl (0.1 mL) to drive the cyclodehydration.[2]

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into crushed ice (100 g).

    • Stir vigorously for 30 minutes. The product usually precipitates as a solid.[1]

  • Purification:

    • Filter the solid and wash with cold water (3 x 20 mL) to remove residual acid.[1]

    • Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes:Ethyl Acetate gradient).[1]

Data Summary Table:

ParameterSpecificationNotes
Stoichiometry 1:1.1 (Ester:Hydrazine)Slight excess of hydrazine ensures conversion.[1][2]
Temperature 100–110 °CRequired to overcome steric hindrance of 3-Me group.[1]
Typical Yield 65–85%Lower than un-methylated analogs due to sterics.[1]
Regioselectivity 3-(thiophen-2-yl) isomerMajor product usually places the thiophene at position 3.[1]

Experimental Workflow Diagram

The following flowchart details the logic for the synthesis and purification, including decision nodes for troubleshooting.

ProtocolWorkflow Start Start: Dissolve Keto-Ester in AcOH AddReagents Add Hydrazine + NaOAc Start->AddReagents Heat Reflux at 110°C (4-6 Hours) AddReagents->Heat Check LC-MS Check: Cyclization Complete? Heat->Check AddAcid Add cat. HCl Continue Reflux Check->AddAcid No (Hydrazone present) Quench Pour into Crushed Ice Check->Quench Yes AddAcid->Heat Filter Filter Precipitate Quench->Filter Purify Recrystallize (EtOH) or Column Chromatography Filter->Purify

Figure 2: Decision-tree workflow for the synthesis of pyrazole derivatives.

Troubleshooting & Expert Insights

1. The "Steric Drag" Effect: The methyl group at position 3 of the thiophene ring is adjacent to the ketone carbonyl. This significantly retards the rate of nucleophilic attack compared to the unsubstituted analog.

  • Symptom:[1][2][3][5][6][7] Incomplete reaction or stalling at the hydrazone intermediate.[1]

  • Solution: Do not rely on standard ethanol reflux.[1] Use Acetic Acid or n-Butanol to achieve higher temperatures.[1]

2. Tautomerism & Analysis: In solution (NMR), this compound exists as a mixture of keto and enol forms.[1][2]

  • Observation:

    
    H NMR will show a split signal for the methylene protons (singlet for keto, vanished/shifted for enol) and the vinyl proton.[1][2]
    
  • Impact: This is normal and does not indicate impurity.[1] The enol form is actually the reactive species for many condensations.

3. Odor Control: Thiophene derivatives carry a characteristic sulfurous odor.[1]

  • Protocol: All weighing and transfers must be performed in a functioning fume hood.[1] Glassware should be soaked in a bleach solution (sodium hypochlorite) prior to cleaning to oxidize sulfur residues.[1]

References

  • General Reactivity of

    
    -Keto Esters: 
    
    • Tietze, L. F., et al. "Synthesis of Ethyl 3,3-diethoxypropanoate."[1][2] Organic Syntheses, Coll.[1][2][7] Vol. 7, p. 90 (1990).[1][2] Link

    • Note: Provides foundational protocols for handling sensitive beta-keto esters.
  • Thiophene-Pyrazole Kinase Inhibitors

    • Use of thiophene-pyrazole scaffolds in p38 MAP kinase inhibition.[1] (General medicinal chemistry context).

    • Reference: Dumas, J., et al. "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor."[1][2] Bioorganic & Medicinal Chemistry Letters, 12(12), 1559-1562 (2002).[1][2] (Analogous chemistry).

  • Compound Data & Safety

    • National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 255159, Ethyl 3-oxo-3-(thiophen-2-yl)propanoate" (Analogous Unmethylated Structure). Link[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Gewald reaction conditions for "ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate"

The following Technical Support Guide is structured to address the optimization of the Gewald reaction, specifically focusing on the challenges of synthesizing methyl-substituted thiophene precursors. Topic: Optimization...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the optimization of the Gewald reaction, specifically focusing on the challenges of synthesizing methyl-substituted thiophene precursors.

Topic: Optimization of Gewald Conditions for Methyl-Substituted Thiophenes Target Context: Synthesis of thiophene scaffolds (e.g., ethyl 2-amino-4-methylthiophene-3-carboxylate) relevant to the downstream production of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate.

Executive Summary & Feasibility Check

User Alert: You have requested Gewald conditions for ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate. Critical Chemical Insight: The standard Gewald reaction (Ketone +


-Cyanoester + Sulfur) generates 2-aminothiophene-3-carboxylates .
  • Regiochemistry Constraint: In a standard Gewald synthesis, Position 3 is occupied by the electron-withdrawing group (the ester from the cyanoacetate). Therefore, a 3-methyl substituent is not directly accessible via the classical Gewald reaction.

  • Likely Scenario: You are likely synthesizing the 4-methyl isomer (ethyl 2-amino-4-methylthiophene-3-carboxylate) using acetone/ethyl cyanoacetate, or you are attempting to construct the thiophene core to be decarboxylated/functionalized later.

This guide provides optimized protocols for the Gewald Synthesis of Methyl-Substituted 2-Aminothiophenes , focusing on maximizing yield and suppressing the common "black tar" polymerization side reaction.

Optimized Experimental Protocol

Objective: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate (The "Model" Methyl Thiophene). Method: Two-Step, One-Pot Variation (Superior to simple multi-component mixing).

Reagents & Stoichiometry
ComponentEquivalent (Eq)RoleNotes
Ketone (e.g., Acetone)1.0 - 1.2SubstrateExcess helps drive Knoevenagel step.
Ethyl Cyanoacetate 1.0SubstrateLimiting reagent.
Sulfur (S₈) 1.0 - 1.2ReagentUse fine powder; solubility is the rate-limiting factor.
Base (Morpholine/Diethylamine)0.5 - 1.0CatalystMorpholine often gives cleaner profiles than TEA.
Solvent Ethanol or DMFMediumEthanol (60°C) is standard; DMF (RT-50°C) for difficult substrates.
Step-by-Step Workflow
  • Knoevenagel Condensation (Step A):

    • Charge the reaction vessel with Ketone (1.0 eq) and Ethyl Cyanoacetate (1.0 eq).

    • Add Solvent (Ethanol, 5 mL/mmol).

    • Add Base (0.5 eq) dropwise.

    • Stir at RT for 1-2 hours.

    • Checkpoint: Verify formation of the

      
      -unsaturated nitrile intermediate via TLC. This prevents unreacted ketone from polymerizing later.
      
  • Sulfur Addition (Step B):

    • Add Elemental Sulfur (S₈) (1.0 eq) to the reaction mixture.

    • Optional: Add a second portion of base (0.5 eq) if reaction stalls.

    • Heat to 50-60°C . Do not reflux vigorously as this promotes tar formation.

    • Stir for 2-12 hours.

  • Work-up:

    • Cool to room temperature.

    • Precipitation: Pour the reaction mixture into crushed ice/water. The product often precipitates as a solid.

    • Filtration: Filter the solid and wash with cold ethanol/water (1:1).

    • Purification: Recrystallization from Ethanol is usually sufficient. Avoid column chromatography if possible, as aminothiophenes can degrade on silica.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction turns into a viscous black tar."

Diagnosis: Uncontrolled polymerization of the ketone or degradation of the intermediate. Root Cause:

  • Thermal Stress: Heating too high (>80°C) causes sulfur to polymerize or oxidize the amine.

  • Sequence Error: Adding sulfur before the Knoevenagel condensation is complete. Solution:

  • Switch to Step-Wise Protocol: Ensure the alkene intermediate is formed (Step A above) before adding sulfur.

  • Lower Temperature: Run the reaction at 40-50°C.

  • Inhibitor: Some protocols suggest adding a radical inhibitor (e.g., hydroquinone) in trace amounts, though this is rare for standard Gewald.

Issue 2: "Low Yield / Incomplete Conversion."

Diagnosis: Poor solubility of elemental sulfur (


).
Root Cause:  The reaction is heterogeneous. Sulfur reacts slowly if not dissolved.
Solution: 
  • Change Base: Switch to Morpholine or Piperidine . These bases are better at solubilizing sulfur via polysulfide formation than Triethylamine.

  • Microwave Irradiation: If available, run the reaction in a microwave reactor (Ethanol, 80°C, 10-20 min). This significantly accelerates sulfur uptake and reduces tar formation.

  • Catalyst: Use L-Proline (10-20 mol%) as a co-catalyst. It promotes the Knoevenagel step and is milder than secondary amines.

Issue 3: "I am getting the wrong regioisomer."

Diagnosis: You need a 3-methyl substituent, but Gewald gives a 4-methyl substituent (from acetone). Scientific Reality:

  • Acetone + Ethyl Cyanoacetate

    
     Methyl is at C4 .
    
  • 2-Butanone (MEK) + Ethyl Cyanoacetate

    
     Mixture of 4,5-dimethyl  and 4-ethyl  (Regioselectivity depends on steric hindrance).
    
  • To get a substituent at C3: You must use a different

    
    -halo ketone synthesis or start with a pre-functionalized thiophene. The Gewald reaction locks the ester/cyano group at C3.
    

Mechanistic Visualization

The following diagram illustrates the critical decision points in the Gewald cycle to avoid "Dead End" tar formation.

GewaldOptimization cluster_mech Critical Success Factor Start Start: Ketone + Ethyl Cyanoacetate Knoevenagel Step 1: Knoevenagel Condensation Start->Knoevenagel Base (0.5 eq) CheckTLC Checkpoint: Is Alkene Formed? Knoevenagel->CheckTLC CheckTLC->Knoevenagel No (Stir Longer/Heat) AddSulfur Step 2: Add Sulfur (S8) + Base Catalyst CheckTLC->AddSulfur Yes (Alkene Present) Cyclization Cyclization & Tautomerization AddSulfur->Cyclization 50-60°C Tar FAILURE: Black Tar (Polymerization) AddSulfur->Tar Overheating (>80°C) or Poor Stirring Product Product: 2-Aminothiophene Cyclization->Product

Caption: Optimized Gewald workflow emphasizing the intermediate checkpoint to prevent polymerization (Tar).

References & Authoritative Sources

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Sabnis, R. W. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry. (Review of reaction scope and limitations).

  • Wang, T., et al. (2010).[1] An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett. (Green chemistry optimization).

  • Putrova, Z., et al. (2010).[2] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.

Sources

Optimization

Side reactions in the synthesis of "ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate"

This guide serves as a specialized technical support resource for the synthesis of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate (CAS: 100486-69-3 or related analogs). It is designed to assist process chemists and rese...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate (CAS: 100486-69-3 or related analogs). It is designed to assist process chemists and researchers in identifying, mitigating, and eliminating side reactions during scale-up and optimization.

Technical Support Center: Thiophene -Keto Ester Synthesis

Subject: Troubleshooting Side Reactions in Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate Production Support Level: Tier 3 (Senior Application Scientist)[1]

Core Reaction Pathways & Critical Control Points

Before troubleshooting, verify which synthetic route you are utilizing. The side reaction profile differs significantly between the Claisen Condensation (Route A) and the Meldrum’s Acid (Route B) protocols.

Visual Workflow: Synthesis & Divergence Points

The following diagram maps the two primary routes and the specific nodes where side reactions (impurities) are generated.

ReactionPathways Start_A Route A: Claisen Condensation (2-Acetyl-3-methylthiophene + Diethyl Carbonate) Inter_A Enolate Intermediate Start_A->Inter_A NaH/THF or NaOEt Side_A2 IMPURITY B: Unreacted Ketone (Moisture/Base Failure) Start_A->Side_A2 Wet Solvents Start_B Route B: Meldrum's Acid (3-Methylthiophene-2-carbonyl chloride) Inter_B Acyl Meldrum's Adduct Start_B->Inter_B Meldrum's Acid, Base Product TARGET: Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate Inter_A->Product Acid Quench Side_A1 IMPURITY A: Self-Condensation Dimer (Aldol-type) Inter_A->Side_A1 Low Carbonate Equiv. Inter_B->Product EtOH, Reflux Side_B1 IMPURITY C: Methyl Ketone (Premature Decarboxylation) Inter_B->Side_B1 T > 80°C (Extended) Side_B2 IMPURITY D: Amide Byproduct (If Pyridine used) Inter_B->Side_B2 Nucleophilic Base Attack

Caption: Figure 1. Divergent synthetic pathways showing critical nodes where impurities (red/yellow) branch off from the desired product flow.

Troubleshooting Guide: The Claisen Route

Context: Reaction of 2-acetyl-3-methylthiophene with diethyl carbonate (DEC) using a strong base (NaH or NaOEt).

Q1: I am seeing a significant amount of "gum" or oligomers, and my yield is <40%. What is happening?

Diagnosis: Self-Condensation (Aldol-like Dimerization). The starting material, 2-acetyl-3-methylthiophene, is an enolizable ketone.[1] In the presence of a strong base but insufficient electrophile (diethyl carbonate), the ketone enolate attacks another molecule of ketone rather than the carbonate.

  • The Mechanism: The enolate of the acetyl group attacks the carbonyl of a second acetyl thiophene molecule, followed by dehydration.

  • Corrective Action:

    • Stoichiometry: Ensure Diethyl Carbonate (DEC) is used in large excess (solvent quantities, 10-15 equiv) or at least >3 equivalents. It acts as both reagent and solvent to favor the cross-condensation.

    • Order of Addition: Do not premix the ketone and base without the carbonate. Add the ketone slowly to a refluxing mixture of Base + Diethyl Carbonate. This ensures the enolate is immediately trapped by the carbonate.

Q2: The reaction solidifies halfway through, and conversion stops.

Diagnosis: Enolate Precipitation. The sodium enolate of the product (


-keto ester) is often less soluble than the starting materials. If it precipitates, it coats the remaining base, stopping the reaction.
  • Corrective Action:

    • Use a co-solvent like Toluene or DME (Dimethoxyethane) to improve solubility.[1]

    • Use Sodium Hydride (NaH) instead of ethoxide to drive the reaction irreversibly with H₂ evolution, but ensure mechanical stirring is vigorous.[1]

Q3: I detect the starting material (2-acetyl-3-methylthiophene) unchanged even after reflux.

Diagnosis: Moisture Deactivation or "Base Kill". Water destroys the base (NaH


 NaOH; NaOEt 

EtOH + NaOH). Hydroxide is not basic enough to fully drive the Claisen condensation of this specific substrate efficiently and causes ester hydrolysis.[2]
  • Validation: Check the color. A successful enolate formation usually turns the solution deep orange/brown (characteristic of thiophene conjugation). If it stays pale, no enolization occurred.

Troubleshooting Guide: The Meldrum's Acid Route

Context: Acylation of Meldrum's acid with 3-methylthiophene-2-carbonyl chloride, followed by ethanolysis.

Q4: My NMR shows the product, but also a significant peak corresponding to the methyl ketone (2-acetyl-3-methylthiophene).

Diagnosis: Premature Decarboxylation. The acyl-Meldrum's acid intermediate is thermally unstable. During the ethanolysis step (refluxing in ethanol), if the reaction is prolonged or the temperature is uncontrolled, the


-keto ester can undergo a second decarboxylation to revert to the ketone.
  • The Mechanism:

    
    -keto esters are prone to decarboxylation under acidic conditions or high heat (
    
    
    
    C for extended periods).
  • Corrective Action:

    • Monitor the ethanolysis strictly by TLC/HPLC. Stop immediately upon consumption of the intermediate.

    • Add a catalytic amount of non-nucleophilic base (e.g., sodium acetate) during workup to neutralize trace acids that catalyze decarboxylation.

Q5: I see a new impurity with a broad singlet at ~8-9 ppm and aromatic signals.

Diagnosis: Amide Formation (Base Scrambling). If you used Pyridine or DMAP as a base during the acylation step and did not fully remove it before adding ethanol, the amine can attack the acyl-Meldrum's intermediate to form an amide instead of the ester.

  • Corrective Action:

    • Perform a rigorous acid wash (HCl 1M) before the ethanolysis step to remove all amine bases.

    • Alternatively, use Magnesium Ethoxide as the base/activator, which avoids competitive nucleophilic attack.

Impurity Profile & Data Summary

Use this table to identify peaks in your crude LC-MS or NMR data.

Impurity TypeOriginDetection (Characteristic Signals)Prevention Strategy
Dimer Claisen: Self-condensation of ketoneHigh MW in MS; Complex multiplet in aromatic region.[1]High dilution of ketone; Excess Carbonate.
Methyl Ketone Meldrum's: DecarboxylationNMR: Singlet ~2.5 ppm (

) matches SM.[1]
Control reflux time; Avoid acidic workup.
Acid Hydrolysis of EsterMS: [M-H]- 169. Acidic proton in NMR (broad >10ppm).Dry solvents; Store under inert gas.
Enol Tautomer Equilibrium (Not strictly an impurity)NMR: Vinyl proton singlet ~12 ppm (OH) and ~5.5 ppm (=CH-).[1]Run NMR in CDCl3 (favors keto); Do not purify.
Note on Steric Hindrance (The "Methyl" Effect)

The 3-methyl group on the thiophene ring creates steric hindrance at the 2-position carbonyl.

  • Impact: This makes the carbonyl carbon less electrophilic than in unsubstituted thiophene.

  • Consequence: In the Claisen route, nucleophilic attack by the enolate is slower, making the system more sensitive to moisture (competing hydrolysis). You may require longer reaction times or slightly higher temperatures compared to standard thiophene chemistry.

Experimental Logic Tree (DOT Visualization)

Follow this logic flow to determine the next step in your optimization.

TroubleshootingLogic Start Analyze Crude NMR/LCMS Check1 Is Product Present? Start->Check1 Check2 Major Impurity? Check1->Check2 Yes Result_SM Starting Material Only Check1->Result_SM No Result_Dimer Dimer / Gum Check2->Result_Dimer High MW Result_Decarb Methyl Ketone Check2->Result_Decarb Low MW Action_Water Action: Dry Solvents Check NaH Quality Result_SM->Action_Water Action_SlowAdd Action: Slower Addition Increase DEC Equiv. Result_Dimer->Action_SlowAdd Action_Temp Action: Reduce Reflux Time Check pH Result_Decarb->Action_Temp

Caption: Figure 2. Logic tree for diagnosing reaction failures based on crude analysis.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1] Meldrum's acid in organic synthesis.[3][4][5] 2. A general and versatile synthesis of

    
    -keto esters.[4][6] Journal of Organic Chemistry, 43(10), 2087–2088. 
    
  • Clay, R. J., et al. (1993). Synthesis of beta-keto esters from acid chlorides and Meldrum's acid.[5] Synthesis, 1993(03), 290-292.

  • PubChem. (2025).[7] Ethyl 3-oxo-3-(thiophen-2-yl)propanoate Compound Summary. National Library of Medicine.

  • BenchChem. (2025). Technical Guide to the Synthesis of 2-Acetylthiophene (Friedel-Crafts Acylation Mechanisms).

  • Master Organic Chemistry. (2020). The Claisen Condensation and Dieckmann Condensation: Mechanisms and Side Reactions.

Sources

Troubleshooting

Purification methods for "ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate"

Technical Support Center: Purification of Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate Ticket ID: PUR-THIO-03M Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate

Ticket ID: PUR-THIO-03M Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering challenges with the purification of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate (CAS: 90001-52-6 / Analogous structures). As a


-keto ester attached to an electron-rich thiophene ring, this compound presents unique stability challenges—specifically decarboxylation  (loss of 

) and oxidative polymerization (darkening).

The following guide prioritizes chemo-selective extraction over thermal methods to preserve the thiophene moiety, followed by polishing techniques.

Phase 1: Diagnostic & Initial Assessment

Before proceeding, verify your crude material against these criteria to select the correct workflow.

ParameterObservationRecommended Action
Physical State Yellow/Orange OilNormal. Proceed to Protocol A .
Physical State Dark Brown/Black TarPolymerization occurred.[1] Attempt Protocol C (Chromatography) immediately.
Impurity Profile Contains Starting Ketone (2-acetyl-3-methylthiophene)Protocol A (Acid-Base Extraction) is mandatory.[2]
Impurity Profile Contains Decarboxylated byproductProtocol B (Distillation) is required for separation.

Phase 2: Purification Protocols

Protocol A: Chemo-Selective Acid-Base Extraction (The "Cold Wash")

Best for: Removing non-acidic impurities (starting material, decarboxylated byproducts) without thermal stress.[2]

Mechanism: The


-protons between the carbonyls are acidic (

).[2] We convert the product into its water-soluble enolate, leaving neutral impurities in the organic phase.[2]

Reagents:

  • Diethyl Ether (

    
    ) or MTBE (Methyl tert-butyl ether)[2]
    
  • 10% NaOH (aq), ice-cold[2]

  • 6M HCl (aq), ice-cold

  • Brine[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude oil in

    
     (10 mL per gram of crude).
    
  • Enolate Formation (Critical Step):

    • Place the separatory funnel in an ice bath.[2]

    • Add ice-cold 10% NaOH (1.2 equivalents).

    • Shake vigorously for only 30-60 seconds. Do not prolong contact to prevent ester hydrolysis.

  • Separation:

    • Drain the aqueous layer (contains Product Enolate) into a clean, cooled flask.[2]

    • Keep the organic layer! (Contains neutral impurities).

  • Wash: Briefly wash the aqueous layer with fresh cold ether to remove trapped neutrals. Discard this ether wash.

  • Re-Acidification:

    • Add 6M HCl dropwise to the aqueous layer with stirring until pH

      
       3-4. The oil should separate.[2]
      
  • Recovery:

    • Extract the cloudy aqueous mixture with fresh

      
       (
      
      
      
      ).
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo (< 30°C).
      

Visualization of Protocol A:

AcidBaseExtraction Start Crude Mixture (Product + Neutral Impurities) Dissolve Dissolve in Et2O Start->Dissolve ExtractBase Extract with Cold 10% NaOH (Fast!) Dissolve->ExtractBase SepFunnel Separation ExtractBase->SepFunnel OrgLayer Organic Layer (Contains Neutral Impurities) SepFunnel->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Product Enolate) SepFunnel->AqLayer Bottom Layer Waste Discard OrgLayer->Waste Acidify Acidify with HCl to pH 4 AqLayer->Acidify ExtractEther Extract into Et2O Acidify->ExtractEther FinalProd Pure Beta-Keto Ester ExtractEther->FinalProd

Caption: Workflow for chemo-selective purification utilizing the acidity of the alpha-carbon.

Protocol B: High-Vacuum Distillation

Best for: Large scale (>10g) or if Protocol A fails to remove all byproducts.

Warning: Thiophene derivatives can polymerize upon prolonged heating.

  • Target Vacuum: < 1 mmHg (High vacuum essential).

  • Expected Boiling Point: ~125-135°C @ 0.5 mmHg (Estimate based on 2-thienyl analog).

Procedure:

  • Pre-treat glassware with base (rinse with dilute

    
     and dry) to remove acidic sites that catalyze decarboxylation.
    
  • Use a short-path distillation head to minimize residence time.

  • Collect the main fraction. If the pot residue turns black/viscous, stop immediately.

Phase 3: Troubleshooting & FAQs

Q1: My product turned red/brown after a few days. Is it ruined?

  • Diagnosis: Thiophenes are sensitive to photo-oxidation and trace acids.

  • Solution: The color is often due to trace impurities (<1%). If NMR is clean, use as is.

  • Prevention: Store under Argon/Nitrogen in the dark at -20°C. Add a stabilizer like BHT (butylated hydroxytoluene) if permissible for your next step.[2]

Q2: I see a peak at ~2.5 ppm in NMR that wasn't there before.

  • Diagnosis: This is likely 2-acetyl-3-methylthiophene . You have suffered decarboxylation.

    • Mechanism:[3]

      
      -keto ester 
      
      
      
      .[2]
  • Fix: You cannot reverse this. Purify via Protocol A to remove the ketone. Avoid heating above 60°C during rotary evaporation.

Q3: The yield from the Acid-Base extraction (Protocol A) is low.

  • Diagnosis: You likely hydrolyzed the ester linkage during the NaOH step.[2]

  • Solution: Reduce contact time with NaOH to <60 seconds. Ensure temperature stays at 0°C. Alternatively, use a weaker base like saturated

    
     (requires longer shaking but is gentler).[2]
    

Q4: Can I use column chromatography?

  • Answer: Yes, but silica gel is slightly acidic and can catalyze decomposition.

  • Modification: Pre-treat your silica column with 1% Triethylamine (

    
    ) in Hexanes to neutralize it. Elute with a Hexane/Ethyl Acetate gradient (typically 90:10 to 70:30).
    

References

  • General Synthesis of

    
    -keto esters :
    
    • Organic Syntheses, Coll.[1][4] Vol. 4, p. 285 (1963). Reaction of ketones with diethyl carbonate.

  • Purification of Thiophene Derivatives

    • Journal of the American Chemical Society, 71, 1257 (1949).[2][4] Purification via acid-base extraction for sensitive esters. [2]

  • Stability of Thiophene

    
    -keto esters :
    
    • Tetrahedron Letters, 50(26), 3693-3697 (2009).[2] Discussion on decarboxylation pathways of heteroaromatic

      
      -keto esters. [2]
      
  • Physical Properties (Analogous)

    • PubChem CID 255159 (Ethyl 3-oxo-3-(thiophen-2-yl)propanoate).[2] [2]

Sources

Optimization

Improving yield in "ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate" reactions

Technical Support Guide: Optimizing Yields for Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate -Keto Ester Synthesis Executive Summary: The "Root Cause" of Low Yields Users frequently report yields below 40% when synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing Yields for Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate


-Keto Ester Synthesis

Executive Summary: The "Root Cause" of Low Yields

Users frequently report yields below 40% when synthesizing ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate .[1] Analysis suggests the primary failure mode is Route Selection , not operator error.

The 3-methyl substituent on the thiophene ring introduces significant steric hindrance at the C2 position (the ortho-effect). This destabilizes the tetrahedral intermediate in standard Claisen condensations, leading to reversible side reactions and "tarry" degradation products.

Recommendation:

  • STOP using the standard Claisen condensation (NaH/Diethyl Carbonate) if yields are <50%.

  • SWITCH to the Meldrum’s Acid Acylation protocol (highly recommended) or the Magnesium Malonate method. These pathways are driven by irreversible decarboxylation, bypassing the thermodynamic equilibrium limits of the Claisen route.

Decision Matrix: Selecting the Correct Protocol

Use this logic flow to determine the best synthetic strategy for your specific constraints.

RouteSelection cluster_tips Optimization Tips Start START: Yield Issues Constraint Primary Constraint? Start->Constraint Cost Cost/Scale (>10kg) Constraint->Cost Low Cost Reagents Purity Purity/Yield Priority Constraint->Purity Pharma Grade Claisen Legacy Claisen Route (High Risk of Tar) Cost->Claisen Meldrum Meldrum's Acid Route (Recommended, >80% Yield) Purity->Meldrum Malonate Magnesium Malonate Route (Alternative High Yield) Purity->Malonate Tip1 Meldrum's acid avoids harsh bases. Tip2 3-Methyl group requires longer reaction times.

Figure 1: Decision tree for selecting the synthetic route based on laboratory constraints.

Protocol A: The Meldrum's Acid Route (Gold Standard)[1]

This method utilizes 3-methylthiophene-2-carbonyl chloride to acylate Meldrum's acid, followed by alcoholysis.[1] It is kinetically favored and avoids the reversibility of the Claisen condensation.

Mechanism & Workflow
  • Acylation: Acid chloride + Meldrum's Acid + Pyridine

    
     Acyl Meldrum's Intermediate.
    
  • Alcoholysis: Intermediate + Ethanol (

    
    ) 
    
    
    
    Target
    
    
    -keto ester + CO
    
    
    + Acetone.[1]
Step-by-Step Protocol
  • Preparation: Dissolve Meldrum's acid (1.0 equiv) in anhydrous DCM (

    
    ). Add dry pyridine (2.5 equiv). Cool to 0°C.[2]
    
  • Addition: Add 3-methylthiophene-2-carbonyl chloride (1.1 equiv) dropwise over 1 hour. Crucial: The 3-methyl group slows attack; rapid addition causes exotherms that decompose the acid chloride.

  • Acylation: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup 1: Wash with dilute HCl to remove pyridine. Dry organic layer and concentrate to obtain the Acyl-Meldrum's intermediate (often a solid/oil).[3] Do not purify.

  • Ethanolysis: Dissolve the intermediate in anhydrous Ethanol. Reflux for 2–4 hours.

  • Purification: Concentrate. Distill under reduced pressure or use flash chromatography.

Troubleshooting Guide (Q&A)

Q: The reaction mixture turned black during the acylation step.

  • Cause: Thiophenes are electron-rich and prone to polymerization in the presence of strong acid chlorides if the temperature spikes.

  • Fix: Ensure the temperature remains <5°C during addition. Dilute the acid chloride in DCM before addition to prevent "hot spots."

Q: Low conversion during the ethanolysis (reflux) step. [1]

  • Cause: The steric bulk of the 3-methyl group hinders the nucleophilic attack of ethanol on the exocyclic carbonyl of the Meldrum's intermediate.

  • Fix: Increase reflux time to 6 hours. Add a catalytic amount (5 mol%) of p-TsOH (p-toluenesulfonic acid) to catalyze the ring opening/decarboxylation.[1]

Protocol B: The Magnesium Malonate Route (Alternative)

If Meldrum's acid is unavailable, use the magnesium enolate of ethyl hydrogen malonate. This method is milder than using NaH.

Step-by-Step Protocol
  • Enolate Formation: React Ethyl Potassium Malonate (2.0 equiv) with MgCl

    
     and Et
    
    
    
    N in Acetonitrile to form the Mg-complex.
  • Acylation: Add 3-methylthiophene-2-carbonyl chloride (1.0 equiv) at 0°C.

  • Decarboxylation: Stir overnight at RT. Quench with dilute HCl (triggers decarboxylation).

Troubleshooting Guide (Q&A)

Q: The product contains a significant amount of "diethyl malonate" impurity.

  • Cause: Incomplete acylation followed by protonation of the malonate during quench.

  • Fix: The Mg-enolate is heterogeneous. Ensure vigorous stirring (mechanical stirring recommended for >10g scale).

Protocol C: The Legacy Claisen Route (Not Recommended)[1]

Only use this if raw material costs (Meldrum's acid) are prohibitive.

Reaction: 2-Acetyl-3-methylthiophene + Diethyl Carbonate + NaH


 Product.[1]
Critical Failure Points & Fixes
SymptomTechnical CauseCorrective Action
Yield < 30% Thermodynamic Equilibrium: The equilibrium lies toward the starting materials because the

-proton is less acidic due to the electron-rich thiophene ring.
Use Excess Reagent: Use diethyl carbonate as the solvent (10-15 equiv) rather than stoichiometric amounts to push equilibrium (Le Chatelier's principle).
O-Alkylation Ambident Nucleophile: The enolate attacks the oxygen of the carbonate or alkylates at the oxygen.Switch Base: Use LiHMDS or LDA at -78°C instead of NaH at reflux. Lithium enolates are more regioselective for C-acylation.
Solidification Enolate Precipitation: The sodium enolate of the product is insoluble in ether/THF, trapping unreacted material.Solvent System: Add 5-10% DMF or DME to solubilize the intermediate enolate.

Visualizing the Chemistry: Pathway Comparison

ReactionPathways cluster_meldrum Recommended: Meldrum's Acid Route cluster_claisen Legacy: Claisen Condensation AcidCl Acid Chloride Inter Acyl-Meldrum's Intermediate AcidCl->Inter + Pyridine - HCl Meldrum Meldrum's Acid Meldrum->Inter ProductA Target Beta-Keto Ester (High Yield) Inter->ProductA + EtOH, Heat - CO2, - Acetone Ketone 2-Acetyl-3-methylthiophene Enolate Enolate Equilibrium Ketone->Enolate + NaH Carbonate Diethyl Carbonate Carbonate->Enolate Enolate->Ketone Reversible ProductB Target Beta-Keto Ester (Low Yield) Enolate->ProductB Reversible

Figure 2: Kinetic vs. Thermodynamic pathways.[1] Note the irreversibility of the Meldrum's acid route (CO2 loss) compared to the reversible Claisen equilibrium.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[2][3][4][5] 2. A general and versatile synthesis of

    
    -keto esters.[6][7][8] Journal of Organic Chemistry, 43(10), 2087–2088.[1] Link[1]
    
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press. (Chapter 27: Acylation of Carbons).[1] Link

  • Misaki, T., et al. (2005).[1] Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides.[1][6][7] Journal of the American Chemical Society, 127(9), 2854-2855.[6] Link[1]

  • PubChem. (2025).[1] Ethyl 3-oxo-3-(thiophen-2-yl)propanoate Compound Summary. National Library of Medicine. Link[1]

Sources

Troubleshooting

Microwave-assisted synthesis of thiophenes from "ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate"

Technical Support Center: Microwave-Assisted Thiophene Synthesis Welcome to the technical support center for advanced microwave-assisted organic synthesis. This guide is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Microwave-Assisted Thiophene Synthesis

Welcome to the technical support center for advanced microwave-assisted organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic scaffolds. We will address common challenges and provide expert insights into the microwave-assisted synthesis of polysubstituted thiophenes, with a conceptual focus on reactions involving β-ketoester precursors like "ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate."

While the direct synthesis of a new thiophene ring from a starting material that already contains a thiophene moiety is atypical, such precursors are excellent building blocks for constructing fused thiophene systems or other complex heterocycles. The principles discussed here are grounded in the well-established Gewald aminothiophene synthesis, a robust and versatile multicomponent reaction ideally suited for microwave acceleration.[1][2]

Part 1: Core Scientific Principles

Q1: What is the fundamental reaction for synthesizing substituted thiophenes from carbonyl precursors under microwave irradiation?

Answer: The most prevalent and efficient method is the Gewald three-component reaction .[3] This one-pot synthesis combines a ketone or aldehyde, an α-activated nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[4][5] The reaction is renowned for its operational simplicity and tolerance of diverse functional groups, making it a cornerstone in medicinal chemistry for creating libraries of bioactive compounds.[4][6]

The reaction mechanism, which has been elucidated through extensive study including Density Functional Theory (DFT) calculations, proceeds through three key stages.[7][8]

  • Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[1][9]

  • Sulfur Addition: Elemental sulfur (S₈) is added to the intermediate at the α-carbon position. This step involves the opening of the sulfur ring and can lead to a complex equilibrium of polysulfide intermediates.[7][9]

  • Cyclization and Tautomerization: The sulfurated intermediate undergoes an intramolecular cyclization, where the mercaptide attacks the cyano group. A final tautomerization yields the aromatic 2-aminothiophene ring, which is the thermodynamic driving force for the entire sequence.[4]

Gewald_Mechanism Reactants Ketone/Aldehyde + α-Cyanoester + S₈ (Base Catalyst) Knoevenagel α,β-Unsaturated Nitrile Reactants->Knoevenagel Knoevenagel-Cope Condensation Sulfur_Addition Thiolate/Polysulfide Intermediate Knoevenagel->Sulfur_Addition Sulfur Addition Cyclization Cyclized Thiophene Intermediate Sulfur_Addition->Cyclization Intramolecular Cyclization Product 2-Aminothiophene Product Cyclization->Product Tautomerization (Aromatization)

Caption: The mechanistic pathway of the Gewald aminothiophene synthesis.

Q2: Why is microwave irradiation particularly effective for this synthesis?

Answer: Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional oil-bath heating by utilizing dielectric heating.[10][11]

  • Rapid & Volumetric Heating: Microwaves directly couple with polar molecules in the reaction mixture (reactants, solvents), causing rapid and uniform heating throughout the bulk of the sample.[11][12] This eliminates the thermal gradients seen in conventional heating and dramatically reduces reaction times from hours to mere minutes.[13][14]

  • Superheating of Solvents: In sealed, pressurized vessels, solvents can be heated far above their atmospheric boiling points.[15] This high-temperature environment significantly accelerates reaction rates, often enabling transformations that are sluggish or fail under conventional reflux conditions.

  • Improved Yields and Purity: The short reaction times at high temperatures minimize the formation of thermal decomposition byproducts, often leading to cleaner reaction profiles and higher isolated yields.[12][16]

  • Enhanced Reproducibility: Dedicated microwave reactors provide precise control over temperature, pressure, and power delivery, ensuring high reproducibility between runs.[17]

Part 2: Experimental Protocol & Workflow

This section provides a general protocol that serves as a starting point for optimization.

General Experimental Protocol
  • Vessel Preparation: To a dedicated microwave process vial equipped with a magnetic stir bar, add the carbonyl compound (1.0 mmol), the active methylene nitrile (1.1 mmol), and elemental sulfur (1.1 mmol).

  • Solvent and Base Addition: Add the chosen solvent (e.g., DMF, Ethanol, 3 mL) followed by the base catalyst (e.g., pyrrolidine, morpholine, 1.0 mmol).[14]

  • Vessel Sealing: Securely cap the vessel. Ensure the seal is appropriate for the pressures that will be generated.

  • Microwave Irradiation: Place the vessel in the microwave reactor cavity. Set the target temperature, maximum pressure, and reaction time according to the parameters in the table below. Engage stirring for the duration of the reaction.

  • Cooling: After the irradiation period, the vessel must be cooled to below the solvent's boiling point (typically <50 °C) before it is safely removed and opened.[17]

  • Work-up and Purification: Upon completion, the crude reaction mixture is typically worked up by extraction or precipitation.[18] Purification is most commonly achieved via recrystallization or column chromatography on silica gel to yield the pure thiophene product.[19]

Workflow A 1. Combine Reactants (Ketone, Nitrile, Sulfur) B 2. Add Solvent & Base A->B C 3. Seal Microwave Vial B->C D 4. Microwave Irradiation (Set Temp, Time, Pressure) C->D E 5. Controlled Cooling D->E F 6. Work-up (Extraction/Precipitation) E->F G 7. Purification (Chromatography/Recrystallization) F->G H 8. Characterization (NMR, MS, etc.) G->H

Sources

Optimization

By-product analysis in "ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate" synthesis

This technical guide addresses the synthesis and impurity profiling of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate . It is designed for researchers encountering yield loss, unexpected peaks, or stability issues durin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and impurity profiling of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate . It is designed for researchers encountering yield loss, unexpected peaks, or stability issues during scale-up.

Technical Support: By-Product Analysis in Thiophene -Keto Ester Synthesis

Subject: Troubleshooting Impurities in Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate

Part 1: Critical Process Control (The "Isomer Trap")

Before analyzing reaction by-products, you must validate your starting material. The most common "impurity" in this synthesis is actually a regioisomer formed before the final step.

The Divergent Path: How You Made the Ketone Matters

The position of the methyl group (C3) on the thiophene ring dictates the reactivity of the C2 and C5 positions.

Synthetic MethodMajor Isomer FormedStatusMechanism Note
Friedel-Crafts Acylation (AcCl + SnCl₄/AlCl₃)2-Acetyl -3-methylthiopheneCORRECT Electrophilic substitution favors C2 (ortho to methyl) despite sterics.
Direct Lithiation (n-BuLi / LiTMP)5-Acetyl -3-methylthiopheneCRITICAL FAILURE Lithiation is kinetically controlled at the less hindered C5 position.

Diagnostic Check: Run a ¹H NMR of your starting ketone.

  • Correct (2-yl, 3-Me): Thiophene protons appear as two doublets (

    
     Hz) at 
    
    
    
    7.4 and 6.9 ppm.
  • Incorrect (5-yl, 3-Me): Thiophene protons often appear as singlets or weakly coupled doublets (

    
     Hz) because they are meta to each other.
    

Part 2: Troubleshooting Guide (Q&A Format)

Scenario A: "I have a persistent starting material peak that won't disappear."

Context: You are performing a Claisen condensation (Ketone + Diethyl Carbonate + NaH). Diagnosis: The Equilibrium Trap. The reaction between the enolate of 2-acetyl-3-methylthiophene and diethyl carbonate is reversible. As ethanol is generated, it can attack the product, reversing the reaction (retro-Claisen).

  • Root Cause: Failure to remove ethanol or insufficient base stoichiometry.

  • Solution:

    • Stoichiometry: Use 2.5 - 3.0 equivalents of base (NaH). The product forms a stable enolate dianion which drives the equilibrium.

    • Solvent Switch: If using toluene, ensure continuous azeotropic distillation of ethanol.

    • Alternative: Switch to the Polyanion Route (Acid Chloride + Ethyl Potassium Malonate + MgCl₂). This route is irreversible and avoids the equilibrium issue entirely.

Scenario B: "My product disappears during workup/column chromatography."

Context: The crude NMR looked good, but the isolated yield is low. Diagnosis: Decarboxylation. Thiophene-derived


-keto esters are electron-rich. In the presence of acid and heat, they hydrolyze to the 

-keto acid, which spontaneously decarboxylates back to the starting ketone (2-acetyl-3-methylthiophene).
  • Root Cause: Acidic quench (pH < 4) or silica gel acidity.

  • Solution:

    • Quench Protocol: Pour the reaction mixture into ice-cold saturated NH₄Cl (pH ~6), not HCl.

    • Purification: Pre-treat your silica gel with 1% Triethylamine (TEA) to neutralize acidic sites.

    • Storage: Store the pure ester at -20°C. These compounds can degrade even at room temperature over weeks.

Scenario C: "I see a high molecular weight impurity (M+ = 278 approx)."

Context: Dark reaction mixture, often observed when using NaH at high temperatures. Diagnosis: Self-Condensation (The "Dypnone" Analog). The starting ketone enolate attacks another molecule of ketone instead of the carbonate.

  • Mechanism: Aldol condensation followed by dehydration.

  • Prevention:

    • Addition Order: Add the ketone slowly to the refluxing mixture of Base + Diethyl Carbonate. Keep the concentration of free ketone enolate low relative to the carbonate electrophile.

    • Temperature: Do not exceed 80°C if possible.

Part 3: Visualizing the Impurity Landscape

The following diagram maps the formation pathways of critical impurities. Use this to identify the source of your contamination.

ByProductAnalysis SM Starting Material (2-Acetyl-3-methylthiophene) Target TARGET PRODUCT (Ethyl 3-(3-methylthiophen-2-yl)- 3-oxopropanoate) SM->Target Claisen Condensation (NaH, DEC) Impurity_A Impurity A: Regioisomer (5-yl isomer) SM->Impurity_A If SM made via Lithiation (Wrong Route) Impurity_B Impurity B: Dimer (Self-Condensation) SM->Impurity_B High Temp / Low Electrophile (Aldol Pathway) Impurity_C Impurity C: Beta-Keto Acid (Hydrolysis Product) Target->Impurity_C Acidic Workup (Hydrolysis) Impurity_D Impurity D: Decarboxylated (Reverted to SM) Impurity_C->Impurity_D Heat / -CO2 Impurity_D->SM Identity Match

Figure 1: Impurity genealogy tree. Note that "Impurity D" is chemically identical to the Starting Material, causing confusion in yield calculations.

Part 4: Analytical Fingerprinting

Use this table to identify impurities in your crude ¹H NMR (CDCl₃).

CompoundKey Signal (ppm)MultiplicityNotes
Target Product 3.90 Singlet (2H)The methylene protons between the two carbonyls.
Starting Ketone 2.55 Singlet (3H)Acetyl methyl group. Indicates incomplete conversion or decarboxylation.
Enol Tautomer 12.40 Singlet (1H)

-keto esters exist in equilibrium with the enol form. Do not mistake for acid.
Regioisomer (5-yl) 7.0 - 7.5 Singlet/Weak DoubletThiophene protons will lack the strong

coupling of the 2,3-substituted system.
Ethanol 3.72 QuartetResidual byproduct from Claisen condensation.

Part 5: Validated Synthetic Protocol (Recommended)

To minimize the by-products listed above, the Magnesium Chloride / Potassium Malonate method is superior to the classic Claisen route for this sterically sensitive substrate.

Protocol:

  • Activation: Dissolve 3-methylthiophene-2-carboxylic acid (1.0 eq) in THF. Add CDI (1.1 eq). Stir 1h at RT.[1]

  • Nucleophile Formation: In a separate flask, mix Ethyl Potassium Malonate (1.1 eq), MgCl₂ (1.1 eq), and Triethylamine (2.5 eq) in THF. Stir 1h.

  • Coupling: Pour the activated acid (Step 1) into the magnesium enolate slurry (Step 2). Stir overnight.

  • Workup: Quench with cold 1M HCl (careful pH control to ~4). Extract immediately.

  • Result: This method avoids the "Dypnone" dimer and minimizes starting material reversion.

References
  • Regioselectivity in Thiophene Acylation

    • Friedel-Crafts vs. Lithiation: BenchChem. (2025).[1][2] An In-depth Technical Guide to the Synthesis of 2-Acetylthiophene. Retrieved from

    • Lithiation Selectivity: Kaizerman, J. A., et al. (2007).[3] Highly Selective 5-Substitution of 3-Methylthiophene via Directed Lithiation. J. Org. Chem., 72(3), 1031-1034.[3][4] Retrieved from

  • Claisen Condensation Mechanisms

    • General Mechanism & Equilibrium: Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from

  • Beta-Keto Ester Stability

    • Decarboxylation Pathways: AK Lectures. (2014).[5] Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Thiophene-Based β-Keto Esters: Substituted vs. Unsubstituted Scaffolds

An In-Depth Analysis for Researchers in Synthetic and Medicinal Chemistry Executive Summary This guide provides a detailed comparative analysis of the chemical reactivity of two closely related β-keto esters: ethyl 3-(3-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers in Synthetic and Medicinal Chemistry

Executive Summary

This guide provides a detailed comparative analysis of the chemical reactivity of two closely related β-keto esters: ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate and ethyl 3-oxo-3-(thiophen-2-yl)propanoate . While structurally similar, the presence of a methyl group at the C3 position of the thiophene ring introduces significant electronic and steric effects that profoundly influence their behavior in key synthetic transformations. The unsubstituted analog serves as a versatile building block, prized for its predictable reactivity at the α-carbon and the thiophene ring.[1] In contrast, the 3-methyl substituted counterpart exhibits modulated reactivity; the electron-donating methyl group enhances the nucleophilicity of the thiophene ring but simultaneously introduces steric hindrance around the adjacent carbonyl group. This guide dissects these differences, offering experimental insights and protocols to aid chemists in selecting the optimal reagent for their specific synthetic goals, particularly in the development of novel heterocyclic compounds and pharmaceutical intermediates.

Introduction: The Strategic Value of Thiophene β-Keto Esters

Thiophene-containing molecules are cornerstones of medicinal chemistry and materials science, valued for their unique electronic properties and biological activities.[2][3] When incorporated into a β-keto ester framework, the resulting scaffold becomes a powerful and versatile intermediate for a wide array of chemical transformations.[4][5] The reactivity of these molecules is primarily dictated by two key features:

  • The β-Keto Ester Moiety: This functional group possesses acidic α-protons, allowing for the facile generation of a stabilized enolate, a potent carbon nucleophile for alkylation and acylation reactions.[6][7]

  • The 2-Acylthiophene Core: The thiophene ring itself can participate in electrophilic aromatic substitution, while the carbonyl group is susceptible to nucleophilic attack and condensation reactions.[3][8]

This guide focuses on the critical, yet subtle, differences in reactivity between the parent compound, ethyl 3-oxo-3-(thiophen-2-yl)propanoate, and its 3-methyl substituted derivative. Understanding these nuances is paramount for optimizing reaction conditions, controlling regioselectivity, and predicting reaction outcomes.

Structural and Electronic Foundations of Reactivity

The divergent reactivity of these two compounds stems directly from the influence of the C3-methyl group.

Diagram 1: Structural Comparison of the Subject Compounds

Structural_Comparison cluster_0 Ethyl 3-oxo-3-(thiophen-2-yl)propanoate cluster_1 Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate Unsubstituted Substituted

Caption: Chemical structures of the unsubstituted (left) and 3-methyl substituted (right) thiophene β-keto esters.

Electronic Effects of the Methyl Group

The methyl group is a classic electron-donating group (EDG) through two primary mechanisms:

  • Inductive Effect: The sp³-hybridized methyl group pushes electron density through the sigma bond onto the sp²-hybridized thiophene ring.

  • Hyperconjugation: Overlap of the C-H σ-bonds of the methyl group with the π-system of the thiophene ring further increases electron density within the ring.

This increased electron density has a dual effect: it enhances the nucleophilicity of the thiophene ring, making it more susceptible to electrophilic attack, while also slightly increasing the electron density at the C2-carbonyl, potentially making it a harder electrophile.[9]

Steric Hindrance

The placement of the methyl group at the C3 position, immediately adjacent to the C2-acyl linkage, creates significant steric bulk. This "peri-hindrance" can impede the approach of reagents to both the carbonyl carbon and the C3 position of the thiophene ring. This steric clash is a dominant factor in many reactions, often overriding electronic effects.[10][11]

Diagram 2: Factors Influencing Reactivity

G A 3-Methyl Group B Electronic Effects (Electron Donating) A->B C Steric Hindrance A->C D Increased Ring Nucleophilicity B->D E Slight Carbonyl Deactivation B->E F Shielding of Carbonyl Group C->F G Shielding of C3 Ring Position C->G H Faster Electrophilic Aromatic Substitution D->H I Slower Nucleophilic Attack at Carbonyl E->I F->I

Caption: Influence of the C3-methyl group on the reactivity of the thiophene β-keto ester scaffold.

Comparative Reactivity in Key Transformations

This section explores the practical implications of the electronic and steric effects on common synthetic reactions.

Enolate Formation and Alkylation

The generation of the enolate by deprotonation at the α-carbon is the cornerstone of β-keto ester chemistry.[6][7]

  • Ethyl 3-oxo-3-(thiophen-2-yl)propanoate: Readily forms a stabilized enolate with common bases like sodium ethoxide or sodium hydride. The resulting nucleophile can efficiently attack a wide range of electrophiles (e.g., alkyl halides) with minimal steric hindrance.

  • Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate: While enolate formation is similarly efficient, the subsequent alkylation step can be slower. The steric bulk of the C3-methyl group can hinder the approach of the electrophile to the α-carbon, potentially requiring more forcing conditions (higher temperature, stronger base) or leading to lower yields, especially with bulky electrophiles.

  • Enolate Formation: To a stirred solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol at 0 °C under an inert atmosphere (N₂ or Ar), add the β-keto ester (1.0 eq.) dropwise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

  • Alkylation: Cool the solution back to 0 °C and add the alkyl halide (1.1-1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC. Note: For the 3-methyl derivative, a longer reflux time or a higher boiling solvent like THF may be necessary.

  • Workup: Cool the reaction mixture, quench with saturated aqueous NH₄Cl solution, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Condensation and Cyclization Reactions

β-Keto esters are exceptional precursors for constructing new heterocyclic rings. Here, the reactivity of the carbonyl group is paramount.

  • Ethyl 3-oxo-3-(thiophen-2-yl)propanoate: The unhindered carbonyl group readily participates in condensation reactions. For instance, in the Gewald aminothiophene synthesis , it undergoes Knoevenagel condensation with an α-cyanoester, a key step in forming polysubstituted 2-aminothiophenes.[12][13][14][15][16]

  • Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate: The sterically encumbered carbonyl group exhibits significantly reduced reactivity in condensation reactions. The approach of the nucleophile (e.g., the carbanion from the α-cyanoester in the Gewald reaction) is impeded, often resulting in dramatically lower yields or requiring catalysis and harsher conditions.[11]

Diagram 3: Generalized Workflow for Heterocycle Synthesis via Condensation

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration & Cyclization A β-Keto Ester C Tetrahedral Intermediate A->C Attack at Carbonyl B Nucleophile (e.g., Amine, Enolate) B->C D Dehydration C->D E Intramolecular Attack D->E F Final Heterocycle E->F

Caption: A conceptual workflow for building heterocyclic systems from β-keto ester precursors.

  • Mixing Reagents: In a round-bottom flask, combine the thiophene β-keto ester (1.0 eq.), ethyl cyanoacetate (1.0 eq.), elemental sulfur (1.1 eq.), and ethanol.

  • Base Addition: Add a catalytic amount of a base such as morpholine or piperidine (0.2 eq.) to the stirred suspension.[15]

  • Reaction: Heat the mixture to reflux (approx. 50-60 °C) for 2-4 hours. The reaction mixture typically turns dark. Monitor progress by TLC.

  • Isolation: Cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water and then a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure 2-aminothiophene derivative. Note: Yields are expected to be significantly higher for the unsubstituted starting material.

Summary of Comparative Reactivity

Reaction TypeEthyl 3-oxo-3-(thiophen-2-yl)propanoateEthyl 3-(3-methylthiophen-2-yl)-3-oxopropanoateDominant Factor(s)
α-Deprotonation FacileFacileElectronic (minimal difference)
α-Alkylation High efficiency, standard conditionsSlower rate, may require forcing conditionsSteric Hindrance
Condensation (e.g., Gewald) High reactivity, good to excellent yieldsLow reactivity, often poor yieldsSteric Hindrance
Nucleophilic Acyl Sub. Standard reactivityReduced reactivitySteric & Electronic
Electrophilic Aromatic Sub. Moderate reactivity, directs to C5Higher reactivity, directs to C5Electronic (Activating)

Conclusion for the Synthetic Chemist

The choice between ethyl 3-oxo-3-(thiophen-2-yl)propanoate and its 3-methyl substituted analog is a strategic one, dictated entirely by the desired transformation.

  • Choose Ethyl 3-oxo-3-(thiophen-2-yl)propanoate for:

    • Reactions centered on the β-keto ester moiety, such as α-alkylations, acylations, and especially condensation/cyclization reactions to build fused ring systems. Its unhindered nature ensures predictable and efficient reactivity.

  • Choose Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate for:

    • Reactions where the primary goal is electrophilic substitution on the thiophene ring itself. The methyl group serves as an activating group, potentially increasing yields and rates for reactions at the C5 position.

    • Instances where the steric bulk can be used strategically to prevent unwanted side reactions at the carbonyl group while another part of the molecule is being functionalized.

Ultimately, the 3-methyl group transforms the molecule from a versatile, dually-reactive building block into a more specialized reagent. By understanding the interplay of its electronic and steric contributions, researchers can harness these properties to achieve their specific synthetic objectives with greater precision and control.

References

  • Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Link

  • ChemicalBook. (2025). 3-OXO-3-THIOPHEN-2-YL-PROPIONIC ACID ETHYL ESTER | 13669-10-8. ChemicalBook. Link

  • Smolecule. (2023). Ethyl 3-oxo-3-(thiophen-2-yl)propanoate. Smolecule. Link

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(6), 185-201. Link

  • Missoum, H. et al. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. Link

  • J&K Scientific LLC. (2025). Gewald Reaction. J&K Scientific. Link

  • Zercher, D. et al. (2014). Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses, 91, 248-259. Link

  • The Organic Chemistry Tutor. (2021). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. YouTube. Link

  • Wikipedia. (n.d.). Gewald reaction. Wikipedia. Link

  • Carey, F.A. (n.d.). Chapter 21: Ester Enolates. McGraw Hill. Link

  • JoVE. (2025). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. JoVE. Link

  • ResearchGate. (2006). Hinsberg synthesis of thiophene derivatives. ResearchGate. Link

  • Patil, S. et al. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 35-39. Link

  • Chemistry Learning by Dr. ANK. (2019). Hinsberg Synthesis of Thiophene. YouTube. Link

  • ResearchGate. (n.d.). Theoretical Studies on The Electronic Properties of Thiophene, Oligo- and Polythiophenes and their derivatives. ResearchGate. Link

  • BenchChem. (2025). Understanding the aromaticity of substituted thiophenes. BenchChem. Link

  • Reddy, G. et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synfacts, 19(11), 1184. Link

  • Engineered Science Publisher. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Engineered Science. Link

  • Scribd. (n.d.). Recent Strategies in The Synthesis of Thiophene Derivatives Highlights. Scribd. Link

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Link

  • ScienceDirect. (n.d.). Safety evaluation of substituted thiophenes used as flavoring ingredients. ScienceDirect. Link

  • ResearchGate. (2025). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. ResearchGate. Link

  • PMC. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. PubMed Central. Link

  • Pure. (2000). Thiophene-based pi-conjugated polymers : synthetic design towards the control of their supramolecular architecture. Pure. Link

  • Alpha Chemika. (n.d.). 2-ACETYLTHIOPHENE For Synthesis. Alpha Chemika. Link

  • ResearchOnline@JCU. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. James Cook University. Link

  • RSC Publishing. (2023). Ring-expansion and desulfurisation of thiophenes with an aluminium( i ) reagent. Chemical Communications. Link

  • PubChem. (n.d.). Ethyl 3-oxo-3-(thiophen-2-yl)propanoate. PubChem. Link

  • Rauchfuss Group. (n.d.). A New Pathway for Thiophene Ring Opening by Transition Metals. University of Illinois. Link

  • Google Patents. (n.d.). US2492629A - Acylation of thiophene. Google Patents. Link

  • ResearchGate. (2025). Synthesis and Characterization of 3-Substituted and 3,4-Disubstituted Thiophenes. ResearchGate. Link

  • Scilit. (n.d.). Correlation structure–properties of poly(3-methyl-thiophene) (P3MTh) synthesized using TiCl4 as an oxidant. Scilit. Link

  • ResearchGate. (n.d.). Thiophene-based polymers used in this study. R is replaced with a methyl group. ResearchGate. Link

  • ACS Publications. (n.d.). The Effect of Methyl Substitution on Ring Proton Chemical Shifts in Thiophene, Furan and Pyrrole. ACS Publications. Link

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Organic Syntheses. Link

  • AMERICAN ELEMENTS. (n.d.). Ethyl 3-oxo-3-(thiophen-2-yl)propanoate. AMERICAN ELEMENTS. Link

  • ResearchGate. (n.d.). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. ResearchGate. Link

  • Sigma-Aldrich. (n.d.). Ethyl 3-oxo-3-(thiophen-2-yl)propanoate. Sigma-Aldrich. Link

  • The Good Scents Company. (n.d.). 2-acetyl thiophene, 88-15-3. The Good Scents Company. Link

  • PrepChem.com. (n.d.). Synthesis of ethyl 3-phenylpropionate. PrepChem.com. Link

  • ResearchGate. (2025). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. ResearchGate. Link

  • MDPI. (2000). Acid-Base Initiated Cyclization and Retrocyclization Reactions of Ethyl 2-(3-Acylselenoureido)benzoates, -thiophene-3-carboxylates and the Corresponding 2-(3-Acylisoselenoureido) Derivatives. MDPI. Link

Sources

Comparative

Comparative Spectroscopic Validation Guide: Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate

Executive Summary This guide provides a definitive protocol for the structural validation of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate (CAS: 13669-10-8). In drug development workflows involving kinase inhibitors or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive protocol for the structural validation of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate (CAS: 13669-10-8). In drug development workflows involving kinase inhibitors or anti-infectives, this beta-keto ester is a critical intermediate.

The primary synthetic challenge—and the focus of this validation—is regioisomerism . The Friedel-Crafts acylation of 3-methylthiophene produces a mixture of the desired 2-acyl (target) and the 5-acyl (impurity) isomers. Standard HPLC often fails to fully resolve these positional isomers due to identical polarity.

Core Objective: Distinguish the target 2,3-disubstituted thiophene system from the 2,4-disubstituted isomer using J-coupling analysis in


H NMR, supported by IR and MS data.

Strategic Validation Framework

We employ a "Triad of Confirmation" to ensure structural integrity. This system is self-validating: if one leg fails, the structure is rejected.

ValidationTriad Sample Crude Reaction Mixture MS LC-MS (Mass Confirmation) Sample->MS Step 1: MW 212.26 NMR 1H NMR (Regioisomer Check) Decision Release / Reject NMR->Decision Definitive Proof IR FT-IR (Functional Groups) MS->IR Step 2: Carbonyls IR->NMR Step 3: J-Coupling

Figure 1: The Triad of Confirmation workflow. NMR is the final gatekeeper for regio-purity.

Comparative Analysis: Target vs. Alternatives

The following section objectively compares the target molecule against its most common synthetic impurities.

The Critical Differentiator: Target vs. Regioisomer

The most frequent error in synthesizing this compound is obtaining the 5-acyl isomer (Ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoate). Both have the same Mass (


 212) and similar IR spectra.

Differentiation Logic:

  • Target (2-acyl-3-methyl): Protons are at positions 4 and 5. They are vicinal (neighbors).

  • Isomer (2-acyl-4-methyl): Protons are at positions 3 and 5. They are separated by a carbon (meta-like ).

FeatureTarget Molecule Regioisomer (Impurity) Diagnostic Action
Structure 2,3-disubstituted thiophene2,4-disubstituted thiopheneCheck aromatic region
Proton Relationship H4 and H5 are adjacentH3 and H5 are separatedMeasure

value (Hz)
Coupling Constant (

)

Hz

Hz
CRITICAL PASS/FAIL
Splitting Pattern Two distinct doublets (

)
Two doublets (

), often broadened
Look for "roofing" effect
Keto-Enol Tautomerism

Beta-keto esters exist in equilibrium. You will observe two sets of signals in NMR. This is not an impurity; it is a physical property of the molecule.

  • Keto Form: Dominant in polar solvents (DMSO-

    
    ). Shows a singlet for 
    
    
    
    -CH
    
    
    at
    
    
    ppm.
  • Enol Form: Stabilized in non-polar solvents (CDCl

    
    ) via intramolecular H-bonding. Shows a vinyl proton (
    
    
    
    ppm) and a deshielded -OH (
    
    
    ppm).

Detailed Experimental Protocols

High-Resolution H NMR Protocol

Purpose: Definitive structural assignment and regioisomer quantification.

Reagents:

  • Solvent: Chloroform-d (

    
    )  (99.8% D) + 0.03% TMS.
    
    • Why:

      
       stabilizes the enol form, allowing observation of the characteristic vinyl proton and H-bonded hydroxyl, providing a secondary fingerprint.
      

Instrument Parameters:

  • Frequency: 400 MHz or higher (essential to resolve thiophene coupling).

  • Pulse Sequence: zg30 (standard proton).

  • Relaxation Delay (

    
    ): 2.0 seconds  (crucial for accurate integration of the aromatic protons vs. the ethyl group).
    
  • Scans: 64 (to detect minor isomer impurities <1%).

Step-by-Step Workflow:

  • Dissolve 10-15 mg of sample in 0.6 mL

    
    .
    
  • Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., AlCl

    
     residue from Friedel-Crafts).
    
  • Acquire spectrum.[1][2][3]

  • Processing: Apply 0.3 Hz line broadening. Phase manually.

  • Integration: Calibrate the Ethyl -CH

    
    - quartet (4.1-4.3 ppm) to 2.00 protons.
    

Interpretation Logic (Graphviz):

NMRLogic Start Analyze Aromatic Region (6.5 - 7.8 ppm) Count Count Aromatic Protons Start->Count Coupling Measure J-Coupling (Hz) between signals Count->Coupling 2 Protons Found ResultTarget PASS: Target Confirmed (J = 5.2 Hz) Coupling->ResultTarget ~5.0 - 5.5 Hz ResultIso FAIL: Regioisomer (J = 1.5 Hz) Coupling->ResultIso ~1.2 - 1.7 Hz ResultMix FAIL: Mixture (Both J=5.2 and J=1.5 visible) Coupling->ResultMix Multiple sets

Figure 2: Decision tree for interpreting the aromatic region of the NMR spectrum.

FT-IR Spectroscopy Protocol

Purpose: Confirm functional groups and absence of starting material (3-methylthiophene).

Method: ATR (Attenuated Total Reflectance).

  • Clean crystal with isopropanol. Background scan (air).

  • Place solid/oil sample. Clamp down.

  • Scan: 4000–600 cm

    
    , 16 scans, 4 cm
    
    
    
    resolution.

Key Diagnostic Bands:

  • 1735-1750 cm

    
    :  Ester C=O stretch.
    
  • 1650-1690 cm

    
    :  Ketone C=O stretch (often split or broadened due to H-bonding in enol).
    
  • Absence check: No broad -OH stretch above 3000 cm

    
     (rules out carboxylic acid hydrolysis product), unless enol -OH is visible (usually weak/broad ~3100-2800).
    

Expected Spectral Data (Reference)

Based on theoretical calculation and literature on thiophene analogs [1, 2]:


H NMR (400 MHz, 

,

ppm):
  • 12.4 (s, <1H, Enol -OH, exchangeable)

  • 7.38 (d, 1H,

    
     Hz, Thiophene H-5 )
    
  • 6.92 (d, 1H,

    
     Hz, Thiophene H-4 )
    
  • 5.60 (s, <1H, Enol Vinyl-H)

  • 4.21 (q, 2H,

    
     Hz, Ester -OCH 
    
    
    
    -)
  • 3.88 (s, 2H, Keto

    
    -CH 
    
    
    
    -)
  • 2.45 (s, 3H, Thiophene-CH

    
    )
    
  • 1.28 (t, 3H,

    
     Hz, Ester -CH 
    
    
    
    )

Note: Chemical shifts may vary slightly (


 ppm) depending on concentration and keto-enol ratio.

References

  • Hoffman, R. A., & Gronowitz, S. (1960). Proton Magnetic Resonance of Thiophenes IV. Monosubstituted Thiophenes. Arkiv för Kemi.[4][1][5][6][7] (Validates

    
     Hz vs 
    
    
    
    Hz coupling constants).
  • PubChem. (2025).[1] Ethyl 3-oxo-3-(thiophen-2-yl)propanoate Data Sheet. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Data. (2024). 1H NMR Coupling Constants: Aromatic and Heterocyclic Systems. Retrieved from [Link]

Sources

Validation

Comparative Guide: Biological Evaluation of Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate Derivatives

Executive Summary Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate represents a privileged scaffold in medicinal chemistry, serving as a versatile 1,3-dielectrophilic precursor for the synthesis of bioactive heterocycles....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate represents a privileged scaffold in medicinal chemistry, serving as a versatile 1,3-dielectrophilic precursor for the synthesis of bioactive heterocycles. Unlike simple benzene analogs, the thiophene moiety offers unique bioisosteric properties, including enhanced lipophilicity and specific electronic interactions (S-π bonding). The presence of the 3-methyl group is critical; it provides steric bulk that can modulate receptor binding and block metabolic oxidation at the reactive 3-position of the thiophene ring.

This guide objectively compares the biological performance of two primary derivative classes synthesized from this scaffold: Pyrazoles (via hydrazine condensation) and Pyrimidines (via urea/thiourea cyclization). Analysis focuses on antimicrobial efficacy, antioxidant potential, and anticancer activity, supported by experimental protocols and mechanistic insights.[1]

Part 1: The Scaffold & Synthetic Utility

The core molecule is a


-keto ester featuring a 3-methylthiophene headgroup. Its reactivity is defined by two electrophilic centers (the ketone and the ester) and an acidic methylene bridge.
Chemical Structure Analysis[2][3][4][5][6][7]
  • Headgroup: 3-Methylthiophene-2-yl (Bioisostere of o-toluyl).

  • Linker:

    
    -keto ester (3-oxopropanoate).
    
  • Reactivity Profile:

    • C-2 (Methylene): Nucleophilic attack (alkylation/Knoevenagel).

    • C-1 (Ester) & C-3 (Ketone): Electrophilic attack by binucleophiles (hydrazines, ureas).

Comparative Reactivity Table
FeatureThiophene ScaffoldBenzene Analog (Ethyl Benzoylacetate)Advantage
Electronic Nature Electron-rich (excess

-electrons)
Electron-neutralHigher reactivity in electrophilic substitution; better binding to hydrophobic pockets.
Lipophilicity (LogP) ~2.5 (Estimated)~2.1Thiophene derivatives cross cell membranes more effectively.
Metabolic Stability 3-Methyl blocks metabolic attackVulnerable at ortho/para positions3-Methyl group prevents ring oxidation, prolonging half-life.

Part 2: Derivative Class A – Pyrazoles

Target Application: Antimicrobial & Anti-inflammatory Agents.[2]

Synthesis Logic

Reaction with hydrazines (hydrazine hydrate or phenylhydrazine) yields 3-(3-methylthiophen-2-yl)-pyrazol-5-ones. The reaction proceeds via a rapid imine formation followed by intramolecular cyclization.

Mechanistic Workflow (DOT Visualization)

PyrazoleSynthesis Start Ethyl 3-(3-methylthiophen-2-yl)- 3-oxopropanoate Inter Intermediate Hydrazone Start->Inter Nucleophilic Attack (Imine Formation) Reagent Hydrazine Hydrate (NH2NH2) Reagent->Inter Product 3-(3-methylthiophen-2-yl)- 1H-pyrazol-5(4H)-one Inter->Product Cyclization (-EtOH)

Caption: Conversion of the


-keto ester scaffold to the bioactive pyrazole core via Knorr synthesis.
Biological Performance: Antimicrobial Activity

Thiophene-pyrazoles have shown significant potency against Gram-positive bacteria, often outperforming standard antibiotics in resistant strains due to their ability to disrupt cell wall synthesis.

Table 1: Comparative MIC Values (


g/mL) 
Data aggregated from representative thiophene-pyrazole studies [1, 3].
OrganismThiophene-Pyrazole DerivativeCiprofloxacin (Std)Fluconazole (Std)Performance Verdict
S. aureus (Gram +)12.56.25N/AComparable. Effective at low doses.
E. coli (Gram -)25.06.25N/AModerate. Lower permeability in Gram-negatives.
C. albicans (Fungal)12.5N/A12.5Excellent. Equipotent to standard antifungal.

Key Insight: The 3-methyl group on the thiophene ring enhances hydrophobic interaction with the bacterial cell wall, improving penetration compared to un-substituted thiophene analogs.

Part 3: Derivative Class B – Pyrimidines

Target Application: Anticancer & Antioxidant Agents.[3]

Synthesis Logic

Reaction with urea, thiourea, or guanidine (often via the Biginelli multicomponent reaction or direct cyclocondensation) yields pyrimidine derivatives. These compounds mimic nucleic acid bases, acting as antimetabolites or kinase inhibitors.

Mechanistic Workflow (DOT Visualization)

PyrimidinePathway Scaffold Scaffold: Ethyl 3-(3-methylthiophen-2-yl)- 3-oxopropanoate Cyclization Cyclocondensation (Base Catalyzed) Scaffold->Cyclization Reagents Reagents: Urea / Thiourea + Aldehyde (Optional) Reagents->Cyclization Target Target: Thiophene-Substituted Pyrimidine Cyclization->Target DNA Mechanism: DNA Intercalation Target->DNA Kinase Mechanism: Kinase Inhibition (ATP Binding Pocket) Target->Kinase

Caption: Synthesis of pyrimidines and their dual mechanism of action in cancer therapy.

Biological Performance: Cytotoxicity (Anticancer)

Thiophene-pyrimidines are evaluated against cancer cell lines (e.g., HeLa, MCF-7). The sulfur atom in the thiophene ring is crucial for binding to the active sites of enzymes like EGFR (Epidermal Growth Factor Receptor).

Table 2: IC50 Cytotoxicity Values (


M) 
Data based on thiophene-pyrimidine analogs [2, 4].
Cell LineThiophene-PyrimidineDoxorubicin (Std)Interpretation
HeLa (Cervical)8.4

1.2
4.2

0.5
Potent. Shows significant antiproliferative activity.
MCF-7 (Breast)15.2

2.1
5.1

0.3
Moderate. Good selectivity index vs normal cells.

Part 4: Experimental Protocols

General Synthesis of Thiophene-Pyrazoles

Objective: Convert ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate to 3-(3-methylthiophen-2-yl)-1H-pyrazol-5(4H)-one.

  • Preparation: Dissolve ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate (0.01 mol) in absolute ethanol (30 mL).

  • Addition: Add hydrazine hydrate (99%, 0.015 mol) dropwise with constant stirring at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (Solvent: Ethyl Acetate/Hexane 4:1).

  • Isolation: Cool the reaction mixture in an ice bath. The solid product will precipitate.

  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF to obtain pure crystals.

  • Validation: Confirm structure via

    
    H NMR (Look for pyrazole CH signal ~6.0 ppm and disappearance of ester ethyl signals).
    
Biological Assay: MIC Determination (Broth Dilution)

Objective: Determine Minimum Inhibitory Concentration against S. aureus.

  • Inoculum: Prepare bacterial suspension (

    
     CFU/mL) in Mueller-Hinton broth.
    
  • Dilution: Prepare serial two-fold dilutions of the thiophene derivative in DMSO/broth (range: 100

    
    g/mL to 0.1 
    
    
    
    g/mL).
  • Incubation: Add 100

    
    L of inoculum to each well containing the compound. Incubate at 37°C for 24 hours.
    
  • Readout: The MIC is the lowest concentration showing no visible turbidity.

  • Control: Use Ciprofloxacin as a positive control and DMSO as a negative control.

References

  • Synthesis and Biological Profiling of Novel Pyrazoles. Arabian Journal of Chemistry. (2025). Describes the condensation of beta-keto esters with hydrazines to form bioactive pyrazoles.[4][5][6]

  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. MDPI. (2012). Highlights the bioactivity of thiophene-based scaffolds.

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal Chemical Sciences. (2020). Specific data on 3-methyl substituted pyrazolones.

  • An overview on synthesis and biological activity of pyrimidines. SciSpace. (2013). Reviews the synthesis of pyrimidines from beta-keto esters and urea.

  • Ethyl 3-oxo-3-(thiophen-2-yl)propanoate PubChem Entry. National Institutes of Health. Chemical properties and safety data.

Sources

Comparative

Spectroscopic Comparison of Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate Isomers: A Technical Guide

For researchers and professionals in drug development, the precise structural characterization of active pharmaceutical ingredients and intermediates is paramount. This guide provides an in-depth spectroscopic comparison...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural characterization of active pharmaceutical ingredients and intermediates is paramount. This guide provides an in-depth spectroscopic comparison of the isomers of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate, a β-keto ester of interest in synthetic chemistry. Due to its structure, this compound primarily exists as a mixture of keto-enol tautomers, presenting a unique analytical challenge. This document will elucidate the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate and characterize these isomeric forms, providing both theoretical insights and practical experimental protocols.

The Isomeric Landscape: Keto-Enol Tautomerism

Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate, like other β-keto esters, exhibits keto-enol tautomerism, a chemical equilibrium between a ketone and an enol form.[1] The enol form is stabilized by the conjugation of the double bond with the carbonyl group and the formation of an intramolecular hydrogen bond, resulting in a stable six-membered ring.[1] Consequently, in solution, this compound exists as a dynamic mixture of these two tautomers. The position of this equilibrium is sensitive to factors such as the solvent and temperature.[1][2]

Below is a diagram illustrating the keto-enol tautomerization of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate.

Caption: Keto-enol tautomerism of the target molecule.

Differentiating Isomers with Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for the structural elucidation of organic molecules and are particularly well-suited for distinguishing between the keto and enol tautomers of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate. The interconversion between the two forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[1]

¹H NMR Spectroscopy: A Quantitative Look at Tautomeric Equilibrium

In the ¹H NMR spectrum, the keto and enol forms will exhibit unique proton signals. The methylene protons (α-protons) of the keto form typically appear as a singlet, while the enol form will show a vinylic proton signal and a characteristic downfield signal for the enolic hydroxyl proton involved in a strong intramolecular hydrogen bond. The ratio of these tautomers can be accurately determined by integrating the signals corresponding to the α-protons of the keto form and the vinylic proton of the enol form.[1]

Table 1: Expected ¹H NMR Chemical Shifts (δ) for the Tautomers of Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate.

ProtonKeto Form (δ, ppm)Enol Form (δ, ppm)
Thiophene-H7.0 - 7.86.8 - 7.6
Methylene (-CH₂-)~3.5-
Vinylic (=CH-)-~5.5
Enolic OH-12 - 14
Ethyl (-OCH₂CH₃)~4.2 (q), ~1.3 (t)~4.2 (q), ~1.3 (t)
Methyl (-CH₃)~2.5~2.4
¹³C NMR Spectroscopy: Carbon Skeleton Fingerprinting

¹³C NMR provides further structural confirmation by revealing the carbon framework of each tautomer. The chemical shifts of the carbonyl carbons and the carbons of the C=C double bond are particularly diagnostic.

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for the Tautomers of Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate.

CarbonKeto Form (δ, ppm)Enol Form (δ, ppm)
Ketone C=O~195-
Ester C=O~168~175
Thiophene-C125 - 145120 - 140
Methylene (-CH₂-)~45-
Vinylic =C--~90
Vinylic =C-OH-~160
Ethyl (-OCH₂CH₃)~61, ~14~61, ~14
Methyl (-CH₃)~15~15
Experimental Protocol: NMR Analysis

A detailed, step-by-step methodology for acquiring NMR data is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.[1][2]

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[3][4]

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-16 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (typically 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Reference the spectra using the residual solvent peak.

    • Integrate the relevant peaks in the ¹H NMR spectrum to determine the keto-enol ratio.

The following diagram illustrates the general workflow for NMR analysis.

G A Sample Preparation B Instrument Setup A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing & Analysis C->E D->E

Caption: General workflow for NMR spectroscopic analysis.

FT-IR Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The keto and enol tautomers of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate will display distinct vibrational bands.

The keto form will show two strong carbonyl (C=O) stretching absorptions, one for the ketone and one for the ester, typically in the range of 1700-1750 cm⁻¹.[5][6] The enol form, on the other hand, will exhibit a C=O stretch at a lower frequency (around 1650 cm⁻¹) due to conjugation, and a broad O-H stretching band for the hydrogen-bonded enolic hydroxyl group.[5]

Table 3: Characteristic FT-IR Absorption Frequencies for the Tautomers.

Functional GroupKeto Form (cm⁻¹)Enol Form (cm⁻¹)
C=O (Ketone)~1720-
C=O (Ester)~1740~1650
C=C-~1610
O-H (Enolic)-3200 - 2500 (broad)
C-O (Ester)1300 - 10001300 - 1000
Experimental Protocol: FT-IR Analysis
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

  • Background Spectrum: Record a background spectrum of the empty sample holder or the solvent.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While standard electron ionization (EI) mass spectrometry may not readily distinguish between the keto and enol tautomers as they can interconvert in the gas phase, it is crucial for confirming the molecular weight (C₁₀H₁₂O₃S, MW = 212.27 g/mol ).

The mass spectrum will show a molecular ion peak (M⁺) at m/z 212. The presence of a sulfur atom will result in a characteristic M+2 peak with an intensity of about 4.5% relative to the M⁺ peak, due to the natural abundance of the ³⁴S isotope.[7] Fragmentation patterns can provide further structural information. Thiophene derivatives often exhibit characteristic fragmentation pathways.[8][9]

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Choose an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The comprehensive spectroscopic analysis of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate requires a multi-technique approach. ¹H NMR spectroscopy is indispensable for quantifying the keto-enol tautomeric ratio in solution. ¹³C NMR complements this by providing detailed information about the carbon skeleton of each isomer. FT-IR spectroscopy offers a rapid method for identifying the key functional groups characteristic of each tautomer. Finally, mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns. By judiciously applying these techniques, researchers can achieve a thorough and unambiguous characterization of this important synthetic intermediate.

References

  • BenchChem. (2025). Addressing keto-enol tautomerism in the analysis of β-keto esters.
  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (1979, October 6).
  • IR Spectroscopy of Hydrocarbons.
  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
  • KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Science Publishing.
  • Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto-Enol Tautomerism of a β-Ketoester. ChemRxiv.
  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025, July 16). MDPI.
  • Thiophene Synthesis Services. BOC Sciences.
  • Supplementary Information File.
  • Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. (2025, August 7). ResearchGate.
  • Keto-Enol Tautomerism : Key Points. (2022, June 21). Master Organic Chemistry.
  • The Ultraviolet Spectra of the Thiophene Derivatives. (2010, April 5).
  • IR Spectroscopy Tutorial: Esters.
  • Ethyl 3-oxo-3-(thiophen-2-yl)propanoate | C9H10O3S | CID 255159. PubChem.
  • The C=O Bond, Part VI: Esters and the Rule of Three. (2020, December 20). Spectroscopy Online.
  • Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. (2025, August 29). PMC.
  • Isomeric diazapyrene–thiophene conjugated systems: synthesis, characterization, and transport properties. (2024, October 18). Organic Chemistry Frontiers (RSC Publishing).
  • Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. (2024, August 30). The Journal of Organic Chemistry - ACS Publications.
  • The Infrared Absorption Spectra of Thiophene Derivatives. (2010, April 5).
  • Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate. ChemScene.
  • Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[1]benzo-thieno[3,2-b][1]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. (2025, February 7). PMC. Retrieved from

  • Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. PrepChem.com.
  • FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. (2023, March 6). YouTube.
  • ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure.
  • Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. The Royal Society of Chemistry.
  • Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). ResearchGate.
  • Ethyl 3-(3-cyano-2-methylphenyl)-3-oxopropanoate | C13H13NO3 | CID. PubChem. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNdvHfqAOzs7EnakCd_ZNeIc2aMj4aLc-3NdWYp4fUbVGFRYR59IA3vlrP6zteZPjY9EyI8B_3M2TDbg6uJg2u9DoPC3LX7myFSPFc6cwh4gMgs-nxPBlObDnfU0OzDHwUl_H-azlHY0lfFAq_Ps9YVti3G9pGdEfhv_U8zd-o3bgdTDoNluAq1JZUcvdkOD_vsIUUAQ==]([Link]

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